Product packaging for 4-Chlorophenylurea(Cat. No.:CAS No. 140-38-5)

4-Chlorophenylurea

Numéro de catalogue: B1664162
Numéro CAS: 140-38-5
Poids moléculaire: 170.59 g/mol
Clé InChI: RECCURWJDVZHIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Chlorophenylurea is a novel orally bioavailable factor Xa inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B1664162 4-Chlorophenylurea CAS No. 140-38-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-chlorophenyl)urea
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InChI

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
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InChI Key

RECCURWJDVZHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
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DSSTOX Substance ID

DTXSID5041512
Record name 4-Chlorophenylurea
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Molecular Weight

170.59 g/mol
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Solubility

>25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657443
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

140-38-5, 1967-26-6
Record name 4-Chlorophenylurea
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Record name 4-Chlorophenylurea
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Record name Urea, (4-chlorophenyl)-
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Foundational & Exploratory

The Mechanism of Action of 4-Chlorophenylurea (4-CPU) in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylurea (4-CPU), a synthetic phenylurea-type cytokinin, plays a significant role in modulating plant growth and development. Its primary mechanism of action involves the activation of the cytokinin signaling pathway, which influences a cascade of physiological processes including cell division, differentiation, and fruit development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of 4-CPU in plants. It details the signal transduction pathway, from receptor binding to downstream gene regulation, and presents quantitative data on its physiological effects, primarily leveraging data from the closely related and widely studied compound forchlorfenuron (CPPU) as a proxy where specific 4-CPU data is unavailable. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

Cytokinins are a class of plant hormones that are central to the regulation of cell division and differentiation.[1] Synthetic cytokinins, such as the phenylurea derivative this compound (4-CPU), have been developed for agricultural applications to enhance crop yield and quality by manipulating these fundamental cellular processes. 4-CPU, and its close analog forchlorfenuron (CPPU), are known to promote fruit sizing and increase yield in various crops.[2][3] Understanding the precise mechanism of action of 4-CPU at the molecular level is crucial for its effective and safe use in agriculture and for the development of novel plant growth regulators. This guide delves into the core of 4-CPU's activity in plants, focusing on its interaction with the cytokinin signaling pathway and its subsequent physiological consequences.

The Cytokinin Signaling Pathway: The Core of 4-CPU's Action

The action of 4-CPU is mediated through the canonical cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.[4] This pathway can be broadly divided into three main stages: signal perception, signal transduction, and response.

Signal Perception: Binding to Histidine Kinase Receptors

The binding of 4-CPU to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors is thought to induce a conformational change in the receptor protein. This change triggers the autophosphorylation of a conserved histidine residue within the kinase domain on the cytosolic side of the membrane.

cluster_membrane Endoplasmic Reticulum Membrane 4-CPU 4-CPU AHK_receptor AHK Receptor (AHK2, AHK3, AHK4) 4-CPU->AHK_receptor Binding cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK_P Phosphorylated AHK Receptor AHP AHP AHK_P->AHP Phosphotransfer AHP_P Phosphorylated AHP AHP->AHP_P AHP_P_nuc Phosphorylated AHP AHP_P->AHP_P_nuc Translocation ARR_B Type-B ARR AHP_P_nuc->ARR_B Phosphotransfer ARR_B_P Phosphorylated Type-B ARR ARR_B->ARR_B_P cluster_nucleus Nucleus ARR_B_P Phosphorylated Type-B ARR CRE Cytokinin Response Element ARR_B_P->CRE Binds to Cytokinin_Responsive_Genes Cytokinin-Responsive Genes (e.g., Type-A ARRs, Cell Cycle Genes) CRE->Cytokinin_Responsive_Genes Activates Transcription ARR_A Type-A ARR (Negative Regulator) Cytokinin_Responsive_Genes->ARR_A Expression ARR_A->ARR_B_P Inhibits cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare Receptor-Containing Membrane Fractions Incubation Incubate Membranes, Radioligand, and 4-CPU Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Cytokinin Solution Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of 4-CPU Competitor_Prep->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Determine_IC50 Determine IC50 Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki Cell_Culture Plant Cell Culture Treatment Treat with 4-CPU Cell_Culture->Treatment Harvest_Fix Harvest and Fix Cells Treatment->Harvest_Fix Stain Stain with DNA Dye Harvest_Fix->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

References

(4-Chlorophenyl)urea: A Comprehensive Technical Guide to its Biological Activities and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chlorophenyl)urea is a chemical scaffold that forms the core of molecules with diverse and significant biological activities. Depending on the other substituents on the urea backbone, these compounds can act as potent plant growth regulators or as promising candidates for anticancer therapeutics. This technical guide provides an in-depth overview of the biological activities, mechanisms of action, and associated signaling pathways of two major classes of (4-chlorophenyl)urea derivatives: the plant growth regulator Forchlorfenuron (CPPU) and a series of diaryl urea compounds with anticancer properties.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Part 1: Forchlorfenuron (CPPU) - A Potent Plant Growth Regulator

Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea), commonly known as CPPU, is a synthetic phenylurea derivative with strong cytokinin activity.[1] Cytokinins are a class of plant hormones that promote cell division (cytokinesis), and CPPU is recognized for its ability to stimulate cell division and expansion, leading to increased fruit size and yield in various crops.[2][3]

Biological Activities of Forchlorfenuron

The primary biological effects of CPPU in plants include:

  • Promotion of Cell Division and Enlargement: CPPU significantly enhances fruit size and weight by stimulating cell division and lateral growth.[2][4]

  • Increased Fruit Set and Yield: It can improve fruit set, leading to a greater number of fruits per plant and consequently higher overall yields.

  • Delayed Senescence: CPPU can delay the aging process in plant tissues, helping to maintain the quality and extend the shelf life of fruits.

  • Regulation of Metabolism: It influences the synthesis of RNA, DNA, and proteins, thereby optimizing cellular metabolism.

Quantitative Data on Forchlorfenuron Efficacy

The effectiveness of CPPU is dependent on the concentration, application timing, and crop species. The following table summarizes quantitative data from various studies on its application.

CropApplication ConcentrationApplication TimingObserved EffectsReference(s)
Kiwifruit (Actinidia deliciosa cv. Hayward)5 ppmDip application at petal fall- Average fruit yield increased to 54.20 kg/vine (control: 22.18 kg/vine )- Average fruit length increased to 77.75 mm- Average fruit diameter increased to 53.74 mm- Average fruit weight increased to 121.99 g (control: 47.52 g)
Glycyrrhiza uralensis (Licorice)10 mg·L⁻¹Foliar application- Root biomass increased by 46%- Glycyrrhizic acid content increased by 92%- Liquiritin content increased by 98.7%
Grapes (Vitis vinifera)5 mg·L⁻¹-Increased berry size and yield
Rice (Oryza sativa L.)3640 g ha⁻¹Foliar spray at panicle initiation- Grain yield increased to 4745 kg ha⁻¹ (control: 3080 kg ha⁻¹)- Straw yield increased to 7290 kg ha⁻¹ (control: 5460 kg ha⁻¹)
Mechanism of Action and Signaling Pathway

CPPU exerts its effects by mimicking natural cytokinins and interacting with the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system, often referred to as a "two-component system," which is analogous to signaling systems found in bacteria.

The key components of the cytokinin signaling pathway are:

  • Histidine Kinase (HK) Receptors: Located in the endoplasmic reticulum membrane, these receptors bind cytokinin, leading to their autophosphorylation.

  • Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate group from the activated HK receptors to the response regulators in the nucleus.

  • Response Regulators (ARRs): These are transcription factors that, upon phosphorylation, regulate the expression of cytokinin-responsive genes, ultimately leading to the observed physiological effects. There are two main types: Type-B ARRs which are transcriptional activators, and Type-A ARRs which are transcriptional repressors and act in a negative feedback loop.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK_Receptor Histidine Kinase Receptor (AHK) Cytokinin->AHK_Receptor Binds to AHP Histidine Phosphotransfer Protein (AHP) AHK_Receptor->AHP Phosphorylates Type_B_ARR Type-B Response Regulator (ARR) AHP->Type_B_ARR Phosphorylates Cytokinin_Responsive_Genes Cytokinin-Responsive Genes Type_B_ARR->Cytokinin_Responsive_Genes Activates Transcription Type_A_ARR Type-A Response Regulator (ARR) Type_A_ARR->Type_B_ARR Inhibits Cytokinin_Responsive_Genes->Type_A_ARR Expresses Biological_Responses Cell Division, Fruit Growth, Delayed Senescence Cytokinin_Responsive_Genes->Biological_Responses Leads to

Experimental Protocols: Application of Forchlorfenuron in Agriculture

A general protocol for the application of CPPU to enhance fruit size and yield, based on common agricultural practices, is as follows:

Objective: To increase the size and yield of fruit crops.

Materials:

  • Forchlorfenuron (CPPU) formulation (e.g., soluble powder or liquid concentrate).

  • Water.

  • Sprayer (for foliar application) or dipping tank.

  • Personal Protective Equipment (PPE) as recommended by the product label.

Procedure:

  • Solution Preparation:

    • Accurately weigh or measure the required amount of CPPU formulation based on the target concentration (e.g., 5-10 ppm for many fruit crops).

    • Dissolve the CPPU in a small amount of a suitable solvent if necessary (as per product instructions) before diluting with water to the final volume. Ensure thorough mixing.

  • Application Timing:

    • The optimal application time is crucial for efficacy and is typically during the early stages of fruit development, such as at petal fall or shortly after.

  • Application Method:

    • Foliar Spray: Uniformly spray the solution onto the fruit clusters and surrounding foliage, ensuring thorough coverage.

    • Dipping: Individually dip the young fruit clusters into the CPPU solution for a few seconds.

  • Post-Application:

    • Monitor the crop for the desired effects on fruit growth.

    • Follow all pre-harvest interval (PHI) guidelines specified on the product label.

Part 2: Diaryl Urea Derivatives as Anticancer Agents

A significant area of research focuses on diaryl urea derivatives containing the (4-chlorophenyl)urea moiety as potent inhibitors of various protein kinases implicated in cancer. These compounds have demonstrated promising anticancer activity in preclinical studies.

Biological Activities of Anticancer Diaryl Urea Derivatives

The primary anticancer activities of these compounds include:

  • Inhibition of Cancer Cell Proliferation: They effectively halt the growth of various cancer cell lines.

  • Induction of Apoptosis: These derivatives can trigger programmed cell death in cancer cells.

  • Anti-angiogenic Effects: By inhibiting kinases like VEGFR, they can prevent the formation of new blood vessels that supply tumors.

Quantitative Data: In Vitro Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several (4-chlorophenyl)urea derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference(s)
SMCI Hep3B (Hepatocellular Carcinoma)8.033
PLC/PRF/5 (Hepatocellular Carcinoma)10.37
Huh7 (Hepatocellular Carcinoma)12.98
SMMC7721 (Hepatocellular Carcinoma)11.83
Compound 6a HT-29 (Colon Cancer)15.28
A549 (Lung Cancer)2.566
Compound 24 PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87
Compound 7u A549 (Lung Cancer)2.39
HCT-116 (Colon Cancer)3.90
Mechanisms of Action and Signaling Pathways

Diaryl urea derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many cancers. Diaryl ureas can inhibit components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes 4_Chlorophenyl_Urea (4-chlorophenyl)urea Derivative 4_Chlorophenyl_Urea->PI3K Inhibits 4_Chlorophenyl_Urea->Akt Inhibits 4_Chlorophenyl_Urea->mTORC1 Inhibits

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is also implicated in the maintenance of stem cells and the progression of various cancers. Its aberrant activation can lead to uncontrolled cell proliferation.

Hedgehog_Signaling_Pathway Hedgehog_Ligand Hedgehog Ligand (Hh) PTCH1 Patched (PTCH1) Hedgehog_Ligand->PTCH1 Binds SMO Smoothened (SMO) Hedgehog_Ligand->SMO Relieves Inhibition PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters Target_Gene_Expression Target Gene Expression GLI->Target_Gene_Expression Activates Cell_Proliferation Cell Proliferation Target_Gene_Expression->Cell_Proliferation Promotes 4_Chlorophenyl_Urea (4-chlorophenyl)urea Derivative 4_Chlorophenyl_Urea->SMO Inhibits

Experimental Protocols

A general protocol for the synthesis of 1-aryl-3-(4-chlorophenyl)urea derivatives is as follows:

Objective: To synthesize diaryl urea compounds for biological evaluation.

Materials:

  • 4-chloroaniline

  • Substituted phenyl isocyanate

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 4-chloroaniline (1 equivalent) in the anhydrous solvent in the reaction vessel.

  • Slowly add the substituted phenyl isocyanate (1 equivalent) to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the collected solid with a small amount of cold solvent and dry under vacuum to obtain the purified diaryl urea derivative.

Synthesis_Workflow Start Start Dissolve_Aniline Dissolve 4-chloroaniline in anhydrous solvent Start->Dissolve_Aniline Add_Isocyanate Add substituted phenyl isocyanate Dissolve_Aniline->Add_Isocyanate Stir_Reaction Stir at room temperature Add_Isocyanate->Stir_Reaction Monitor_TLC Monitor reaction by TLC Stir_Reaction->Monitor_TLC Filter_Product Filter and collect the product Monitor_TLC->Filter_Product Reaction complete Wash_Dry Wash and dry the product Filter_Product->Wash_Dry End End Wash_Dry->End

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of a (4-chlorophenyl)urea derivative.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • (4-chlorophenyl)urea derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a (4-chlorophenyl)urea derivative against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiate Reaction: Add ATP and the substrate to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

Conclusion

The (4-chlorophenyl)urea scaffold is a versatile chemical entity that has given rise to compounds with significant applications in both agriculture and medicine. As a plant growth regulator in the form of Forchlorfenuron, it enhances crop yield and quality through its potent cytokinin-like activity. In the realm of oncology, diaryl urea derivatives incorporating this scaffold have emerged as promising anticancer agents by targeting key signaling pathways involved in tumor progression. This technical guide has provided a comprehensive overview of the biological activities, quantitative efficacy, mechanisms of action, and relevant experimental methodologies for these two important classes of (4-chlorophenyl)urea compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of plant science and drug discovery, facilitating further investigation and development of these remarkable molecules.

References

Forchlorfenuron as a Synthetic Cytokinin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Forchlorfenuron (FCF), also known by its code name CPPU, is a synthetic phenylurea derivative with potent cytokinin-like activity. It is widely utilized in agriculture to enhance fruit size, quality, and overall yield. This technical guide provides a comprehensive overview of forchlorfenuron, detailing its mechanism of action, effects on plant and animal systems, and relevant experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Forchlorfenuron, with the chemical formula C₁₂H₁₀ClN₃O, is a white crystalline powder. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, methanol, and acetone.

PropertyValue
Chemical Name N-(2-chloro-4-pyridinyl)-N'-phenylurea
CAS Number 68157-60-8
Molecular Weight 247.68 g/mol
Melting Point 170-172 °C

Mechanism of Action in Plants

Forchlorfenuron functions as a potent synthetic cytokinin, a class of plant hormones that promote cell division (cytokinesis) and growth.[1][2] Its biological activity is reported to be 10-100 times higher than that of 6-benzylaminopurine, another synthetic cytokinin. The primary mechanisms through which FCF exerts its effects in plants include:

  • Promotion of Cell Division: FCF stimulates cell division, leading to an increase in cell number, which is a key factor in increasing fruit size.[3]

  • Synergism with Auxins: It acts synergistically with natural auxins to promote both cell division and lateral growth.[4]

  • Inhibition of Cytokinin Oxidase: FCF is believed to inhibit cytokinin oxidase, an enzyme that degrades cytokinins, thereby increasing the endogenous levels of active cytokinins.

  • Regulation of Gene Expression: Application of FCF upregulates the expression of cytokinin-responsive genes, such as response regulators (RRs), which are key components of the cytokinin signaling pathway.[5]

Cytokinin Signaling Pathway

Forchlorfenuron, acting as a cytokinin agonist, influences the canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates Response Cytokinin Primary Response Genes ARR_B->Response Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->ARR_B Inhibits Response->ARR_A Induces Expression FCF Forchlorfenuron (FCF) FCF->AHK

Figure 1: Forchlorfenuron action on the cytokinin signaling pathway.

Effects on Plant Physiology and Development

The application of forchlorfenuron has significant and quantifiable effects on various aspects of plant growth and development, particularly in fruit-bearing species.

Quantitative Effects on Fruit Development
CropFCF ConcentrationObserved EffectReference
Kiwifruit5 ppmIncreased average fruit weight to 121.99 g (control: 47.52 g).
Kiwifruit2.3 - 4.6 ppmSignificantly increased fruit weight, especially under standard crop loads.
TomatoNot specifiedSignificantly improved fruit quality and quantity indices.
CucumberNot specifiedInduced parthenocarpic fruit formation; increased fruit transverse diameter and weight compared to pollinated fruit.
GrapesNot specifiedIncreased berry size and weight.
Effects on Cell Division

Effects on Animal Cells and Associated Signaling Pathways

Beyond its role in agriculture, forchlorfenuron has been investigated for its effects on animal cells, revealing interactions with fundamental cellular processes and signaling pathways.

Interaction with Septins

Forchlorfenuron is known to interact with septins, a family of GTP-binding proteins that form cytoskeletal filaments involved in cytokinesis, cell migration, and other cellular processes. FCF disrupts the normal dynamics of septin assembly, leading to the formation of abnormally large and stable septin structures. This disruption of septin organization is thought to underlie some of its biological effects in animal cells.

Anti-Cancer and Cytotoxic Effects

Forchlorfenuron has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.

Cell LineFCF ConcentrationObserved EffectReference
Human Peripheral Blood Lymphocytes0.50, 1.00, 2.00 µg/mlSignificant decrease in mitotic index.
Human Peripheral Blood Lymphocytes1.00, 2.00 µg/mlSignificant increase in the percentage of cells with structural chromosomal aberrations.
Chinese Hamster Ovary (CHO)IC₅₀ = 12.12 ± 2.14 µMSignificant cytotoxicity.
Malignant Mesothelioma CellsIC₅₀: ≈20-60 µMInhibition of tumor cell growth in vitro.
Endometrial Cancer Cells100 µMReduced phosphorylation of Erk1/2 and HER2.
HIF-1α Signaling Pathway

Forchlorfenuron has been shown to induce the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. The degradation of HIF-1α is typically mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex under normoxic conditions. FCF's ability to promote HIF-1α degradation suggests a potential therapeutic application in cancers where HIF-1α is overexpressed.

G cluster_cytoplasm Cytoplasm HIF1a HIF-1α VHL VHL E3 Ligase HIF1a->VHL Binding Proteasome Proteasome HIF1a->Proteasome Degradation VHL->HIF1a Ubiquitination FCF Forchlorfenuron (FCF) Sept9 SEPT9_i1 FCF->Sept9 Sept9->HIF1a Stabilizes (prevents ubiquitination)

Figure 2: Postulated mechanism of FCF-induced HIF-1α degradation.

FAK/MAPK Signaling Pathway

In human umbilical vein endothelial cells (HUVECs), forchlorfenuron has been observed to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and its downstream Mitogen-Activated Protein Kinase (MAPK) pathway components, such as ERK. This inhibition is associated with anti-angiogenic effects.

G cluster_pathway FAK/MAPK Signaling Integrin Integrin FAK FAK Integrin->FAK Activates MEK MEK FAK->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes FCF Forchlorfenuron (FCF) FCF->FAK Inhibits Phosphorylation

Figure 3: FCF inhibition of the FAK/MAPK signaling pathway.

Experimental Protocols

This section details methodologies for key experiments related to the study of forchlorfenuron.

Synthesis of Forchlorfenuron

While a single, comprehensive experimental protocol is not available in the public literature, the synthesis generally involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate or a related precursor. The following is a generalized procedure based on available information:

Materials:

  • 2-chloro-4-aminopyridine

  • Phenyl isocyanate (or phenyl chloroformate and an acid scavenger)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or toluene)

  • Acid scavenger (e.g., triethylamine, if using phenyl chloroformate)

Procedure:

  • Dissolve 2-chloro-4-aminopyridine in the anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • If using phenyl chloroformate, add the acid scavenger to the solution.

  • Slowly add an equimolar amount of phenyl isocyanate (or phenyl chloroformate) to the reaction mixture, while stirring.

  • Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, forchlorfenuron, may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified forchlorfenuron under vacuum.

G cluster_workflow Forchlorfenuron Synthesis Workflow Reactants 1. Dissolve 2-chloro-4-aminopyridine and Phenyl Isocyanate in Solvent Reaction 2. Heat to Reflux Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Isolation 4. Cool and Isolate Crude Product Monitoring->Isolation Purification 5. Recrystallize Isolation->Purification Drying 6. Dry Final Product Purification->Drying

Figure 4: General workflow for the synthesis of forchlorfenuron.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxicity of forchlorfenuron against adherent cell lines.

Materials:

  • 96-well microtiter plates

  • Adherent cell line of interest

  • Complete cell culture medium

  • Forchlorfenuron stock solution (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with a serial dilution of forchlorfenuron and a vehicle control (DMSO) for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water and allow to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Proliferation Assay

A common method to assess cell proliferation is the MTT assay, which measures the metabolic activity of viable cells.

Materials:

  • 96-well microtiter plates

  • Cell line of interest

  • Complete cell culture medium

  • Forchlorfenuron stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of forchlorfenuron for the desired time period.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures and can be used to evaluate the anti-angiogenic potential of forchlorfenuron.

Materials:

  • 96-well plate

  • Basement membrane matrix (e.g., Matrigel)

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Forchlorfenuron

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest and resuspend endothelial cells in medium containing different concentrations of forchlorfenuron.

  • Seed the cells onto the solidified matrix.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Concluding Remarks

Forchlorfenuron is a highly active synthetic cytokinin with significant applications in agriculture for improving crop yield and quality. Its mechanism of action in plants is primarily through the promotion of cell division via the cytokinin signaling pathway. In addition to its agricultural uses, FCF has garnered interest in biomedical research due to its effects on animal cells, including its interaction with septins and its anti-proliferative and anti-angiogenic properties. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the multifaceted biological activities of this compound. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential.

References

N-(4-Chlorophenyl)urea fundamental chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of N-(4-Chlorophenyl)urea

Abstract

N-(4-Chlorophenyl)urea, a significant chemical intermediate and a member of the urea class of compounds, holds relevance in various fields, including pharmaceutical research and agrochemical development.[1] Its structure, featuring a chlorinated phenyl ring attached to a urea moiety, imparts specific chemical characteristics that are crucial for its application and reactivity. This technical guide provides a comprehensive overview of the fundamental chemical properties of N-(4-Chlorophenyl)urea, detailed experimental protocols for its synthesis and characterization, and logical workflows to support researchers, scientists, and drug development professionals. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical Identity and Structure

N-(4-Chlorophenyl)urea is an aromatic compound characterized by a urea group substituted with a 4-chlorophenyl group.

  • IUPAC Name: 1-(4-chlorophenyl)urea[2][3]

  • Synonyms: 4-Chlorophenylurea, (p-Chlorophenyl)urea, p-CPU[4][5]

  • CAS Number: 140-38-5

  • Molecular Formula: C₇H₇ClN₂O

  • Canonical SMILES: C1=CC(=CC=C1NC(=O)N)Cl

  • InChI Key: RECCURWJDVZHIH-UHFFFAOYSA-N

Physicochemical Properties

The core physicochemical properties of N-(4-Chlorophenyl)urea are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Weight 170.60 g/mol
Appearance White crystalline powder / Colorless crystals
Melting Point 204-210 °C (may decompose)
Boiling Point 271.7 ± 23.0 °C (Predicted)
Solubility Insoluble in water; Soluble in ethanol. Water solubility >25.6 µg/mL at pH 7.4.
pKa 14.13 ± 0.70 (Predicted)
Vapor Pressure 0.00634 mmHg at 25°C
LogP (Octanol/Water) 1.831 (Calculated)

Synthesis and Reactivity

N-(4-Chlorophenyl)urea is commonly synthesized via the reaction of a p-chloroaniline salt with a cyanate salt in an aqueous medium. This method, often referred to as the cyanate method, is a reliable route for the preparation of various aryl ureas. The overall reaction is illustrated in the workflow diagram below. The compound serves as an intermediate in the synthesis of other molecules, such as dichloramide.

synthesis_workflow cluster_reactants Starting Materials p_chloroaniline p-Chloroaniline Hydrochloride reaction_vessel Reaction in Aqueous Acetic Acid p_chloroaniline->reaction_vessel sodium_cyanate Sodium Cyanate sodium_cyanate->reaction_vessel product N-(4-Chlorophenyl)urea (Precipitate) reaction_vessel->product Reaction & Precipitation

Caption: Synthesis workflow for N-(4-Chlorophenyl)urea.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-(4-Chlorophenyl)urea are provided below.

Synthesis of N-(4-Chlorophenyl)urea via the Cyanate Method

This protocol is adapted from established procedures for the synthesis of aryl ureas.

  • Dissolution of Amine: In a 250 mL beaker, dissolve 0.1 mol of p-chloroaniline in a mixture of 30 mL glacial acetic acid and 60 mL of deionized water. Gentle warming (to approx. 35°C) may be applied to facilitate complete dissolution.

  • Preparation of Cyanate Solution: In a separate beaker, prepare a solution of 0.15 mol of sodium cyanate in 50 mL of deionized water at 35°C.

  • Reaction: While vigorously stirring the p-chloroaniline solution, slowly add the sodium cyanate solution. A white, crystalline precipitate of N-(4-Chlorophenyl)urea will form rapidly.

  • Completion and Isolation: Continue stirring the resulting thick suspension for an additional 10-20 minutes at room temperature.

  • Cooling and Filtration: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water to remove residual acid and salts.

  • Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at 60-70°C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from aqueous ethanol. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Determination of Melting Point
  • Sample Preparation: Ensure the synthesized N-(4-Chlorophenyl)urea is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 205°C). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range is the melting point.

Solubility Assessment
  • Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide).

  • Sample Addition: Add approximately 10 mg of N-(4-Chlorophenyl)urea to each test tube.

  • Observation at Room Temperature: Vigorously shake or vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Observation with Heating: Gently heat the test tubes that showed partial or no solubility. Record any changes in solubility upon heating.

  • Classification: Classify the compound's solubility in each solvent as soluble, sparingly soluble, or insoluble based on the observations.

Compound Characterization Workflow

The characterization of a newly synthesized compound like N-(4-Chlorophenyl)urea follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

characterization_workflow start Synthesized Product (Crude N-(4-Chlorophenyl)urea) purification Purification (e.g., Recrystallization) start->purification phys_props Physical Property Measurement purification->phys_props spec_analysis Spectroscopic Analysis purification->spec_analysis mp Melting Point phys_props->mp sol Solubility Test phys_props->sol final Confirmed Structure & Purity mp->final sol->final ir IR Spectroscopy (Functional Groups) spec_analysis->ir nmr NMR Spectroscopy (¹H, ¹³C - Structure) spec_analysis->nmr ms Mass Spectrometry (Molecular Weight) spec_analysis->ms ir->final nmr->final ms->final

Caption: General workflow for chemical characterization.

Safety and Handling

N-(4-Chlorophenyl)urea should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated area or a fume hood. Avoid breathing dust and prevent contact with skin and eyes. According to GHS classifications, this chemical may be toxic if swallowed and can cause skin and serious eye irritation. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

References

The Environmental Odyssey of 4-Chlorophenylurea: A Technical Guide to its Transformation Products

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide delineates the environmental transformation of 4-Chlorophenylurea (CPU), a significant metabolite of various phenylurea-based pesticides. This document provides a comprehensive overview of its degradation pathways, transformation products, and the analytical methodologies for their detection, supported by quantitative data and detailed experimental protocols.

Introduction

This compound (CPU) is a primary environmental transformation product of several widely used pesticides, including the insecticide Diflubenzuron and the herbicide Novaluron.[1] Its formation and subsequent degradation in the environment are of significant interest due to the potential for the formation of more persistent and toxic byproducts. Understanding the environmental fate of CPU is crucial for comprehensive risk assessment of the parent pesticides and for developing effective remediation strategies. This guide summarizes the current scientific understanding of the biotic and abiotic transformation pathways of CPU in soil and water systems.

Degradation Pathways of this compound

The environmental degradation of this compound is a multifaceted process involving both biotic and abiotic mechanisms. The principal transformation pathways include hydrolysis, microbial degradation, and photodegradation, leading to a range of transformation products.

Hydrolysis

The most significant initial degradation step for this compound in the environment is the hydrolysis of the urea linkage. This abiotic process leads to the formation of 4-chloroaniline (PCA) and urea. The rate of hydrolysis is influenced by pH and temperature.[2]

Microbial Degradation

Microorganisms in soil and water play a crucial role in the further transformation of CPU and its primary breakdown product, 4-chloroaniline.

  • Biotransformation of this compound: While hydrolysis is a key abiotic process, microbial enzymes can also facilitate the cleavage of the urea bond to form 4-chloroaniline.

  • Degradation of 4-Chloroaniline: 4-chloroaniline is susceptible to microbial oxidation. Studies have shown that bacteria can degrade 4-chloroaniline through a modified ortho-cleavage pathway.[3] This process can involve the formation of intermediates such as 4-chlorocatechol. Further microbial action can lead to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic chloride.[4][5] Under certain conditions, enzymatic oxidation of 4-chloroaniline can also lead to the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene.

Photodegradation

Photodegradation, or photolysis, can also contribute to the transformation of CPU, particularly in aquatic environments and on soil surfaces. While direct photolysis of CPU may occur, the presence of photosensitizers in the environment can accelerate this process. For related phenylurea herbicides, photodegradation has been shown to involve hydroxylation of the aromatic ring.

The proposed environmental transformation pathways of this compound are illustrated in the following diagram:

G CPU This compound PCA 4-Chloroaniline (PCA) CPU->PCA Hydrolysis / Microbial Degradation Hydroxylated_CPU Hydroxylated This compound CPU->Hydroxylated_CPU Photodegradation / Microbial Hydroxylation Chlorocatechol 4-Chlorocatechol PCA->Chlorocatechol Microbial Oxidation Chloronitrosobenzene 4-Chloronitrosobenzene PCA->Chloronitrosobenzene Microbial Oxidation Ring_Cleavage Ring Cleavage Products (e.g., cis,cis-muconic acid derivatives) Chlorocatechol->Ring_Cleavage Microbial Dioxygenase Mineralization Mineralization (CO2, H2O, Cl-) Ring_Cleavage->Mineralization Further Microbial Degradation Chloronitrobenzene 4-Chloronitrobenzene Chloronitrosobenzene->Chloronitrobenzene Further Oxidation G start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep treatment Treatment with This compound soil_prep->treatment incubation Incubation (Controlled Temperature & Moisture) treatment->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC Analysis extraction->analysis data_analysis Data Analysis (Kinetics, Product ID) analysis->data_analysis end End data_analysis->end

References

In Vitro Metabolic Pathway of 4-Chlorophenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative in vitro metabolic pathway of 4-Chlorophenylurea (4-CPU). Drawing upon metabolic data from structurally related compounds, including phenylurea herbicides and chlorinated aromatic molecules, this document outlines the principal enzymatic reactions and resulting metabolites. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound (4-CPU) is a chemical entity that can arise as a metabolite of certain phenylurea-based compounds, such as the herbicide monolinuron. Understanding its metabolic fate is crucial for assessing its potential toxicological profile and pharmacokinetic properties. In vitro metabolism studies, utilizing liver-derived systems such as microsomes and hepatocytes, are instrumental in elucidating the biotransformation pathways of xenobiotics. These studies typically delineate Phase I (functionalization) and Phase II (conjugation) reactions. This guide synthesizes available data to propose a metabolic pathway for 4-CPU and provides the necessary technical details for its experimental investigation.

Proposed Metabolic Pathway of this compound

The in vitro metabolism of this compound is hypothesized to proceed through two primary routes: (A) Hydrolysis of the urea moiety and (B) Aromatic hydroxylation of the chlorophenyl ring. These initial Phase I reactions are likely followed by Phase II conjugation of the resulting metabolites.

Phase I Metabolism
  • Route A: Urea Hydrolysis: The urea bond in 4-CPU is susceptible to enzymatic hydrolysis, leading to the formation of 4-chloroaniline and carbamic acid, which would spontaneously decompose to ammonia and carbon dioxide.

  • Route B: Aromatic Hydroxylation: The 4-chlorophenyl ring can undergo hydroxylation, primarily catalyzed by Cytochrome P450 (CYP) enzymes. This can result in the formation of hydroxylated metabolites, such as 2-hydroxy-4-chlorophenylurea and 3-hydroxy-4-chlorophenylurea.

Phase II Metabolism

The primary metabolites from Phase I reactions, particularly the hydroxylated and aniline derivatives, are expected to undergo conjugation to enhance their water solubility and facilitate excretion.

  • Glucuronidation and Sulfation: The hydroxyl groups of hydroxylated 4-CPU and the amino group of 4-chloroaniline can be conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs).

  • N-Acetylation: The amino group of 4-chloroaniline is a likely substrate for N-acetyltransferases (NATs), leading to the formation of N-acetyl-4-chloroaniline.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CPU This compound Hydrolysis Urea Hydrolysis CPU->Hydrolysis Hydroxylation Aromatic Hydroxylation (CYP450) CPU->Hydroxylation Aniline 4-Chloroaniline Hydrolysis->Aniline OH_CPU Hydroxy-4-chlorophenylurea Hydroxylation->OH_CPU Acetylation N-Acetylation (NATs) Aniline->Acetylation Conjugation Glucuronidation / Sulfation (UGTs, SULTs) Aniline->Conjugation OH_CPU->Conjugation Acetylated_Aniline N-Acetyl-4-chloroaniline Acetylation->Acetylated_Aniline Conjugated_Aniline 4-Chloroaniline Conjugates Conjugation->Conjugated_Aniline Conjugated_OH_CPU Hydroxy-4-chlorophenylurea Conjugates Conjugation->Conjugated_OH_CPU

Figure 1: Proposed in vitro metabolic pathway of this compound.

Quantitative Data Summary

Metabolic Reaction Enzyme System Substrate (4-CPU) Conc. (µM) Vmax (pmol/min/mg protein) Km (µM) Metabolite(s) Formed Formation Rate (pmol/min/mg protein)
Urea HydrolysisLiver S9 / Hepatocytes1 - 100Data to be determinedData to be determined4-ChloroanilineData to be determined
Aromatic HydroxylationLiver Microsomes1 - 100Data to be determinedData to be determinedHydroxy-4-chlorophenylureaData to be determined
N-AcetylationLiver Cytosol / S91 - 100 (of 4-chloroaniline)Data to be determinedData to be determinedN-Acetyl-4-chloroanilineData to be determined
GlucuronidationLiver Microsomes1 - 100 (of metabolites)Data to be determinedData to be determinedGlucuronide ConjugatesData to be determined
SulfationLiver Cytosol / S91 - 100 (of metabolites)Data to be determinedData to be determinedSulfate ConjugatesData to be determined

Table 1: Template for Quantitative Metabolic Data of this compound

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the in vitro metabolism of this compound.

In Vitro Incubation with Liver Microsomes (for Phase I Hydroxylation)

Objective: To determine the formation of hydroxylated metabolites of this compound by cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • This compound (substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to achieve the desired final concentration (e.g., 1-100 µM).

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to precipitate proteins.

  • Collect the supernatant for analysis by LC-MS/MS.

Microsomal_Incubation_Workflow A Prepare Incubation Mixture (Buffer, Microsomes, NADPH System) B Pre-incubate at 37°C A->B C Add this compound (Initiate Reaction) B->C D Incubate at 37°C (Time Course) C->D E Terminate with Acetonitrile D->E F Centrifuge E->F G Collect Supernatant for LC-MS/MS Analysis F->G

The Herbicidal Mode of Action of 4-Chlorophenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea, commonly known as monuron, is a broad-spectrum systemic herbicide belonging to the phenylurea class.[1][2][3] Introduced in 1952, it has been utilized for the control of a wide range of annual grasses and broadleaf weeds in both agricultural and non-crop areas.[4][5] The herbicidal efficacy of monuron stems from its potent and specific inhibition of photosynthesis, a fundamental process for plant survival. This technical guide provides an in-depth investigation into the core mode of action of this compound, detailing its biochemical and physiological effects, and presenting relevant experimental protocols for its study.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain. Specifically, it is a powerful inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Monuron functions by binding to the D1 protein of the PSII reaction center. This binding occurs at the QB niche, where it competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor. By blocking the transfer of electrons from the primary quinone acceptor (QA) to PQ, monuron effectively halts the linear electron flow. This interruption prevents the conversion of light energy into chemical energy in the form of ATP and NADPH, which are essential for carbon dioxide fixation and ultimately, plant growth. The blockage of electron transport also leads to the formation of reactive oxygen species (ROS), which cause rapid oxidative damage to cellular components, leading to chlorosis, necrosis, and eventual plant death.

cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site (D1 Protein) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- Monuron This compound (Monuron) Monuron->Inhibition Inhibition->QB_site Inhibition caption Figure 1: Inhibition of Photosynthetic Electron Transport by this compound.

Figure 1: Inhibition of Photosynthetic Electron Transport by this compound.

Quantitative Data on Herbicidal Activity

The inhibitory effect of this compound on photosynthetic activity can be quantified using various metrics, such as the half-maximal inhibitory concentration (I50) for electron transport and the effective concentration required to reduce growth by 50% (EC50).

Parameter Organism/System Value Reference
I50 (PSII Electron Transport)Aphanocapsa 6308 (cyanobacterium) membranes6.8 x 10⁻⁹ M
I50 (PSII Electron Transport)Selanastrum capricornutum (green alga)0.05 µM
EC50 (Growth Inhibition)Freshwater algae7 to 36 µg/L
EC50 (Growth Inhibition)Selanastrum capricornutum (green alga)0.03 µM

Experimental Protocols

Investigating the herbicidal mode of action of this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is highly sensitive to changes in photosynthetic electron transport.

Objective: To quantify the inhibitory effect of monuron on PSII activity.

Materials:

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Plant leaves or algal suspension

  • Monuron solutions of varying concentrations

  • Dark adaptation clips or chamber

Protocol:

  • Sample Preparation: For terrestrial plants, attach dark adaptation clips to leaves for at least 20-30 minutes. For aquatic plants or algae, place the suspension in a suitable cuvette and dark-adapt.

  • Baseline Measurement: Measure the minimal fluorescence (Fo) with a weak measuring light. Then, apply a saturating pulse of light to measure the maximal fluorescence (Fm). The maximal quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Herbicide Treatment: Apply different concentrations of monuron to the samples. This can be done by leaf infiltration, root drenching, or direct addition to an algal suspension.

  • Post-Treatment Measurement: After a defined incubation period, repeat the chlorophyll fluorescence measurements.

  • Data Analysis: Plot the effective quantum yield of PSII (ΦPSII) or Fv/Fm against the logarithm of the monuron concentration. Calculate the I50 value from the resulting dose-response curve.

Start Start: Plant/Algal Sample DarkAdapt Dark Adaptation (20-30 min) Start->DarkAdapt MeasureFvFm Measure Baseline Fv/Fm (PAM Fluorometry) DarkAdapt->MeasureFvFm Treat Apply Monuron (Varying Concentrations) MeasureFvFm->Treat Incubate Incubation Period Treat->Incubate MeasureYield Measure Effective PSII Yield (ΦPSII) Incubate->MeasureYield Analyze Data Analysis: Plot Dose-Response Curve Calculate I50 MeasureYield->Analyze End End Analyze->End

Figure 2: Workflow for Chlorophyll Fluorescence Assay.
Spectrophotometric Determination of Chlorophyll Content

Herbicide-induced photo-oxidative stress often leads to the degradation of chlorophyll. Measuring the chlorophyll content provides a quantitative assessment of this secondary effect.

Objective: To determine the effect of monuron on the chlorophyll content of plant tissue.

Materials:

  • Plant leaf tissue

  • 80% Acetone or 100% Methanol

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and tubes

  • Volumetric flasks

Protocol:

  • Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both control and monuron-treated plants.

  • Pigment Extraction: Homogenize the leaf tissue in a mortar and pestle with a small volume of 80% acetone. All steps should be performed under low light and cool conditions to prevent chlorophyll degradation.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 5000 x g for 10 minutes) to pellet the cell debris.

  • Spectrophotometric Measurement: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance at 663 nm and 645 nm using a spectrophotometer. Use 80% acetone as a blank.

  • Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations). Express the results as mg of chlorophyll per gram of fresh weight.

Whole-Plant Bioassay for Efficacy Assessment

This in vivo assay evaluates the overall herbicidal effect of monuron on target plant species under controlled conditions.

Objective: To determine the dose-dependent herbicidal efficacy of monuron on whole plants.

Materials:

  • Seeds of a susceptible weed species

  • Pots with a suitable soil mix

  • Greenhouse or growth chamber with controlled environmental conditions

  • Monuron stock solution and a series of dilutions

  • Spray chamber or appropriate application equipment

Protocol:

  • Plant Growth: Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves) under optimal conditions.

  • Herbicide Application: Prepare a range of monuron concentrations. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Observation: Place the treated plants back into the growth chamber. Observe and record injury symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection: At the end of the experimental period, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the untreated control. Determine the GR50 (the dose required to reduce plant growth by 50%) by fitting a dose-response curve to the data.

Conclusion

This compound (monuron) is a potent herbicide that acts by inhibiting photosynthetic electron transport at Photosystem II. Its specific binding to the D1 protein disrupts the vital process of energy conversion in plants, leading to oxidative stress and cell death. The experimental protocols outlined in this guide provide robust methods for researchers to investigate and quantify the herbicidal effects of monuron and other PSII-inhibiting compounds. A thorough understanding of its mode of action is crucial for the effective and sustainable use of this herbicide and for the development of new herbicidal molecules.

References

The Pivotal Role of Diphenylurea Derivatives in Plant Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylurea (DPU) and its derivatives represent a significant class of synthetic compounds that exert profound biological effects on plant growth and development. This technical guide provides an in-depth exploration of the multifaceted roles of these molecules, primarily as cytokinin agonists and cytokinin oxidase/dehydrogenase (CKX) inhibitors. By modulating the cytokinin signaling pathway, diphenylurea derivatives offer promising avenues for enhancing crop yield, improving stress tolerance, and optimizing plant tissue culture techniques. This document details the underlying mechanisms of action, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Significance of Diphenylurea Derivatives

Cytokinins are a class of phytohormones that play a central role in regulating various aspects of plant growth and development, including cell division, shoot and root differentiation, leaf senescence, and nutrient mobilization. 1,3-Diphenylurea (DPU) was one of the first synthetic compounds identified to exhibit weak cytokinin-like activity.[1][2] While DPU itself is not potent enough for widespread agricultural use, its discovery spurred the synthesis and investigation of a vast array of derivatives. These efforts have led to the development of two main classes of biologically active diphenylurea compounds in plant science:

  • Direct Cytokinin Agonists: Some diphenylurea derivatives, such as Thidiazuron (TDZ) and N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), exhibit strong cytokinin activity, often exceeding that of natural adenine-type cytokinins.[1][3] These compounds can directly bind to and activate cytokinin receptors, initiating the downstream signaling cascade.

  • Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitors: A more recently explored and highly promising function of certain diphenylurea derivatives is their ability to inhibit the CKX enzyme.[4] CKX is the primary enzyme responsible for the irreversible degradation of cytokinins. By inhibiting CKX, these derivatives increase the endogenous levels of active cytokinins, thereby enhancing and prolonging their growth-promoting effects. Notably, many of these CKX inhibitors possess no intrinsic cytokinin activity themselves.

This guide will delve into both of these critical functions, providing the technical details necessary for researchers and professionals in the field.

Data Presentation: Quantitative Efficacy of Diphenylurea Derivatives

The biological activity of diphenylurea derivatives has been quantified through various bioassays. The following tables summarize key data from published studies, providing a comparative overview of their efficacy.

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) Isoforms

The inhibitory potential of diphenylurea derivatives against different CKX isoforms is a key indicator of their ability to enhance endogenous cytokinin levels. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

DerivativeTarget CKX IsoformIC50 (µM)Reference
Thidiazuron (TDZ) ZmCKX1>10
N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) ZmCKX10.25
Compound 19 AtCKX20.08
ZmCKX10.03
ZmCKX4a0.05
Compound 21 AtCKX20.05
ZmCKX10.02
ZmCKX80.04
3TFM-2HE AtCKX20.01
ZmCKX10.005
3TFM,5Br-2HE AtCKX20.008
ZmCKX10.003

Note: At - Arabidopsis thaliana, Zm - Zea mays. Lower IC50 values indicate higher inhibitory potency.

Promotion of In Vitro Shoot Multiplication

The cytokinin-like activity of diphenylurea derivatives is often assessed by their ability to promote shoot proliferation in plant tissue culture.

CompoundConcentration (µM)Plant SpeciesEffectReference
N6-benzyladenine (BAP) (Control) 4Carnation (Dianthus caryophyllus)3.2 shoots/explant
N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) 4Carnation (Dianthus caryophyllus)12.5 shoots/explant
Thidiazuron (TDZ) 4Carnation (Dianthus caryophyllus)19.8 shoots/explant
1,3-Diphenylurea (DPU) 10Wolffia arrhiza181% increase in water-soluble proteins
10Wolffia arrhiza146% increase in chlorophyll a content

Signaling Pathways and Mechanisms of Action

The biological effects of diphenylurea derivatives are intrinsically linked to the cytokinin signaling pathway.

The Cytokinin Signaling Pathway

Cytokinin signaling in plants is mediated by a two-component signaling (TCS) system, which is a multi-step phosphorelay. The key components are:

  • Arabidopsis Histidine Kinase (AHK) receptors: Located in the endoplasmic reticulum membrane, these receptors bind cytokinins.

  • Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate group from the activated AHK receptors to the response regulators.

  • Arabidopsis Response Regulators (ARRs): Located in the nucleus, these proteins, upon phosphorylation, act as transcription factors to regulate the expression of cytokinin-responsive genes. Type-B ARRs are transcriptional activators, while Type-A ARRs generally act as negative regulators of the pathway.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (or Diphenylurea Agonist) AHK AHK Receptor Cytokinin->AHK Binding & Activation AHP AHP AHK->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P Genes Cytokinin-Responsive Genes ARR_B_P->Genes Transcriptional Activation ARR_A Type-A ARR ARR_A->AHK Negative Feedback ARR_A->ARR_B Negative Feedback Genes->ARR_A Expression Response Cytokinin Response (Cell Division, Growth, etc.) Genes->Response

Caption: The Cytokinin Signaling Pathway.
Mechanism of Action of Diphenylurea Derivatives

  • Direct Agonists: Diphenylurea derivatives with cytokinin activity, such as TDZ and CPPU, can directly bind to the CHASE domain of AHK receptors, thereby activating the signaling cascade in a manner analogous to natural cytokinins.

  • CKX Inhibitors: Diphenylurea-based CKX inhibitors do not interact with the cytokinin receptors. Instead, they bind to the active site of the CKX enzyme, preventing the degradation of endogenous cytokinins like zeatin and isopentenyladenine. This leads to an accumulation of these natural cytokinins, resulting in a sustained activation of the cytokinin signaling pathway.

DPU_Mechanism_of_Action cluster_direct Direct Agonism cluster_indirect CKX Inhibition DPU_agonist Diphenylurea Agonist (e.g., TDZ, CPPU) AHK AHK Receptor DPU_agonist->AHK Binds to Signaling_agonist Cytokinin Signaling Activation AHK->Signaling_agonist DPU_inhibitor Diphenylurea CKX Inhibitor CKX CKX Enzyme DPU_inhibitor->CKX Inhibits Degradation Cytokinin Degradation CKX->Degradation Catalyzes Cytokinins Endogenous Cytokinins Signaling_indirect Enhanced Cytokinin Signaling Cytokinins->Signaling_indirect Increased Levels Lead to

Caption: Mechanisms of Action of Diphenylurea Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological function of diphenylurea derivatives.

Protocol for Tobacco Callus Bioassay for Cytokinin Activity

This bioassay assesses the ability of a compound to induce cell division and growth in cytokinin-dependent tobacco callus.

Materials:

  • Cytokinin-dependent tobacco (Nicotiana tabacum) callus culture.

  • Murashige and Skoog (MS) basal medium with vitamins.

  • Sucrose.

  • Agar.

  • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid, 2,4-D).

  • Test diphenylurea derivative.

  • Sterile petri dishes.

  • Sterile forceps and scalpels.

  • Laminar flow hood.

  • Growth chamber (25°C, dark).

Procedure:

  • Prepare MS medium containing 3% (w/v) sucrose, 0.8% (w/v) agar, and a suboptimal concentration of auxin (e.g., 0.1 mg/L 2,4-D).

  • Autoclave the medium and cool to 50-60°C.

  • Add the filter-sterilized diphenylurea derivative to the medium at various concentrations (e.g., 0.01, 0.1, 1, 10 µM). A control medium without the test compound should also be prepared.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Under sterile conditions in a laminar flow hood, transfer small, uniform pieces of tobacco callus (approximately 100 mg fresh weight) onto the prepared media.

  • Seal the petri dishes with parafilm and incubate in a growth chamber in the dark at 25°C for 4-6 weeks.

  • After the incubation period, measure the fresh weight of the callus.

  • Calculate the growth index: (Final fresh weight - Initial fresh weight) / Initial fresh weight.

  • Plot the growth index against the concentration of the diphenylurea derivative to determine the dose-response relationship.

Protocol for Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the CKX enzyme.

Materials:

  • Purified CKX enzyme (e.g., from maize or Arabidopsis).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • Cytokinin substrate (e.g., N6-(2-isopentenyl)adenine, iP).

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Test diphenylurea derivative.

  • Spectrophotometer.

  • 96-well microplate.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, the CKX enzyme, and the electron acceptor DCPIP.

  • Add the test diphenylurea derivative at various concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the cytokinin substrate (iP).

  • Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental and Logical Workflows

A systematic approach is crucial for the discovery and evaluation of novel diphenylurea derivatives with desired biological activities in plant science.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_evaluation In Planta Evaluation cluster_analysis Data Analysis & Lead Optimization Design Compound Design & Library Synthesis Purification Purification & Characterization (NMR, MS) Design->Purification CKX_Assay CKX Inhibition Assay (Determine IC50) Purification->CKX_Assay Cytokinin_Bioassay Cytokinin Bioassay (e.g., Tobacco Callus) Purification->Cytokinin_Bioassay Receptor_Binding Cytokinin Receptor Binding Assay Purification->Receptor_Binding Tissue_Culture Tissue Culture Assays (Shoot/Root Formation) CKX_Assay->Tissue_Culture Cytokinin_Bioassay->Tissue_Culture Whole_Plant Whole Plant Assays (Growth, Yield, Stress Tolerance) Tissue_Culture->Whole_Plant SAR Structure-Activity Relationship (SAR) Analysis Whole_Plant->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: Experimental Workflow for Diphenylurea Derivatives.

Conclusion and Future Perspectives

Diphenylurea derivatives have emerged as powerful tools in plant science, offering dual modalities of action as either direct cytokinin agonists or as inhibitors of cytokinin degradation. The development of highly potent and specific CKX inhibitors, which lack intrinsic cytokinin activity, is particularly promising for agricultural applications. These compounds have the potential to enhance crop yields, improve resilience to environmental stresses, and increase the efficiency of micropropagation techniques. Future research should focus on elucidating the precise structure-activity relationships to design even more effective and selective derivatives. Furthermore, field trials are essential to translate the promising results from laboratory and greenhouse studies into tangible benefits for agriculture. The continued exploration of diphenylurea chemistry holds significant potential for addressing the challenges of global food security and sustainable agricultural practices.

References

Methodological & Application

Application Notes and Protocols for 4-Chlorophenylurea (CPPU) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-chloro-4-pyridyl)-N'-phenylurea (4-CPPU), also known as forchlorfenuron, in plant tissue culture media. The information compiled here, supported by experimental data and detailed protocols, is intended to guide the effective application of this synthetic cytokinin for various in vitro plant propagation and development purposes.

Introduction to 4-Chlorophenylurea (CPPU)

This compound (CPPU) is a synthetic phenylurea derivative with high cytokinin-like activity.[1][2] It is widely utilized in agriculture and horticulture to enhance fruit set, size, and yield.[3] In the realm of plant tissue culture, CPPU has demonstrated significant efficacy in promoting cell division, shoot proliferation, and somatic embryogenesis in a variety of plant species.[2][4]

Chemical Properties:

PropertyValue
CAS Number 68157-60-8
Molecular Formula C₁₂H₁₀ClN₃O
Molecular Weight 247.68 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, methanol, and DMSO
Storage 2-8 °C

Mechanism of Action

CPPU's primary mode of action is the inhibition of cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for the degradation of cytokinins. By inhibiting CKX, CPPU effectively increases the endogenous levels of active cytokinins, thereby promoting and prolonging their physiological effects. This leads to enhanced cell division and expansion. Furthermore, CPPU can act synergistically with endogenous auxins to stimulate plant growth and development.

cluster_extracellular Extracellular cluster_cell Plant Cell CPPU 4-CPPU CKX Cytokinin Oxidase/ Dehydrogenase (CKX) CPPU->CKX Inhibits Cytokinins Endogenous Cytokinins CKX->Cytokinins Degrades Receptor Cytokinin Receptor Cytokinins->Receptor Binds Phosphorelay Phosphorelay Signal Cascade Receptor->Phosphorelay Activates ResponseRegulators Response Regulators Phosphorelay->ResponseRegulators Activates GeneExpression Target Gene Expression ResponseRegulators->GeneExpression Regulates CellDivision Cell Division & Proliferation GeneExpression->CellDivision Leads to start Start weigh Weigh 100 mg CPPU start->weigh dissolve Dissolve in 2-5 mL Solvent (DMSO or 1N NaOH) weigh->dissolve add_water Add Sterile dH₂O to 100 mL dissolve->add_water filter Filter Sterilize (0.22 µm) add_water->filter store Store at 2-8 °C filter->store end_node End store->end_node start Start dissolve_salts Dissolve MS Media Components in dH₂O start->dissolve_salts add_pgrs Add CPPU & Auxin Stock Solutions dissolve_salts->add_pgrs adjust_ph Adjust pH to 5.7-5.8 add_pgrs->adjust_ph add_gelling_agent Add Gelling Agent adjust_ph->add_gelling_agent final_volume Adjust Final Volume add_gelling_agent->final_volume dispense Dispense into Vessels final_volume->dispense autoclave Autoclave dispense->autoclave cool Cool and Solidify autoclave->cool end_node End cool->end_node

References

Forchlorfenuron (CPPU) Application Protocols in Agriculture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Forchlorfenuron (CPPU) is a synthetic phenylurea-based cytokinin that serves as a potent plant growth regulator. It is widely utilized in agriculture to enhance fruit size, fruit set, and overall crop yield. This document provides detailed application notes and protocols for the use of CPPU in an agricultural research setting, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

Forchlorfenuron functions as a cytokinin, a class of plant hormones that promotes cell division (cytokinesis) and cell expansion.[1][2] Its primary mechanism involves stimulating cell proliferation in fruit tissues, leading to larger and heavier fruits.[3] CPPU acts synergistically with endogenous auxins, another class of plant hormones, to promote this growth.[1][2] The cytokinin signaling pathway, which CPPU influences, is a complex multi-step phosphorelay system. It begins with the perception of the cytokinin signal by histidine kinase receptors in the cell membrane, leading to a phosphorylation cascade that ultimately activates response regulators in the nucleus, altering gene expression to promote cell division and growth.

Quantitative Data on CPPU Application and Effects

The application of CPPU has been shown to have significant effects on various crops. The following tables summarize the quantitative data from several studies.

Table 1: Forchlorfenuron (CPPU) Application Protocols and Effects on Fruit Crops

CropCultivarApplication RateApplication TimingApplication MethodObserved Effects
KiwifruitHayward5 ppmAt petal fall or 15 days after petal fallDip or Foliar SprayIncreased average fruit yield (up to 54.20 kg/vine ), fruit size (length and diameter), and fruit weight (up to 121.99 g). Higher Total Soluble Solids (TSS) and lower fruit firmness.
GrapesThompson Seedless8-10 g a.i./acreWhen berry diameter averages 8-10 mmFoliar SprayMaximizes berry size; may delay maturity.
Sweet CherriesNot specified20-40 fl oz/acre (10-15 ppm)Between open cluster and full bloomFoliar SprayIncrease in fruit size by 5-10%.
'Murcott' TangorMurcott5.0 mg·L⁻¹Every 7 days for three weeks after full bloomFoliar SpraySignificant increase in fruit weight, width, peel thickness, and peel strength.
LoquatChunhua20 mg/L24 and 38 days after bloomFoliar SprayIncreased fruit weight by at least 9.32% and improved the sugar-to-acid ratio by at least 25.26%.
LitchiFeizixiao20 mg L⁻¹7 weeks after full bloomFoliar Spray on fruit clustersNo significant effect on fruit weight, but tended to increase pericarp weight.

Table 2: Forchlorfenuron (CPPU) Application Protocol and Effects on Rice

CropApplication RateApplication TimingApplication MethodObserved Effects
Rice520, 1040, 1560, 2080, 2600, 3120, 3640 g/haPanicle initiation stageFoliar SpraySignificant increase in plant height, number of tillers, dry matter accumulation, effective tillers, panicle length, panicle weight, sound grains per panicle, and overall grain and straw yield at the highest dose.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of forchlorfenuron.

Preparation of Forchlorfenuron (CPPU) Stock and Working Solutions

Objective: To prepare a stock solution of CPPU and dilute it to the desired working concentrations for experimental application.

Materials:

  • Forchlorfenuron (CPPU) crystalline powder (99% purity)

  • Organic solvent (e.g., ethanol, methanol, or isopropyl alcohol)

  • Distilled water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Pipettes

  • Wetting agent/surfactant (e.g., Tween 20) (optional, but recommended for foliar applications)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a specific amount of CPPU powder (e.g., 100 mg).

    • In a chemical fume hood, dissolve the CPPU powder in a small volume of an organic solvent (e.g., 10 mL of ethanol) in a volumetric flask. CPPU has low solubility in water but dissolves well in organic solvents.

    • Once fully dissolved, bring the solution to the final volume with distilled water. For example, to make a 1000 ppm (mg/L) stock solution from 100 mg of CPPU, bring the final volume to 100 mL.

    • Mix the solution thoroughly using a magnetic stirrer.

  • Working Solution Preparation:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration of the working solution using the formula: C1V1 = C2V2 (where C1 is the concentration of the stock solution, V1 is the volume of the stock solution, C2 is the desired concentration of the working solution, and V2 is the final volume of the working solution).

    • For example, to prepare 1 L of a 10 ppm working solution from a 1000 ppm stock solution, you would need 10 mL of the stock solution.

    • In a clean volumetric flask, add the calculated volume of the stock solution.

    • If using a surfactant for foliar application, add it to the working solution at a low concentration (e.g., 0.1% v/v).

    • Bring the solution to the final desired volume with distilled water and mix thoroughly.

    • Prepare fresh working solutions on the day of application.

Field Trial Protocol for Assessing CPPU Efficacy on Fruit Size and Quality

Objective: To evaluate the effect of different concentrations of CPPU on the fruit size, yield, and quality parameters of a selected crop in a field setting.

Materials:

  • CPPU working solutions at various concentrations (e.g., 0, 5, 10, 20 ppm)

  • Spraying equipment (e.g., backpack sprayer for foliar application, or containers for dip application)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Randomized complete block experimental design layout in the field

  • Data collection tools: calipers, balance, refractometer, penetrometer

  • Data recording sheets or electronic device

Procedure:

  • Experimental Design:

    • Design the experiment using a randomized complete block design to minimize the effects of field variability.

    • Each treatment (different CPPU concentrations, including a control of water or water with solvent and surfactant) should be replicated multiple times (e.g., 4-5 replications).

    • Each replicate should consist of a specific number of plants or a defined plot area.

  • Application of CPPU:

    • Apply the prepared CPPU working solutions at the predetermined growth stage of the crop (e.g., at full bloom, petal fall, or a specific number of days after flowering).

    • For foliar application , ensure thorough coverage of the target tissues (flowers, developing fruits, or whole plant) until runoff, using a calibrated sprayer.

    • For dip application , individually dip the fruit clusters into the working solution for a standardized amount of time (e.g., 30 seconds).

    • Apply treatments during periods of low wind and mild temperatures (e.g., early morning or late evening) to maximize absorption and minimize drift.

  • Data Collection:

    • At commercial maturity, harvest the fruits from the central plants/area of each plot to avoid edge effects.

    • Measure the following parameters for a representative sample of fruits from each replicate:

      • Yield: Total weight of harvested fruit per plant or plot.

      • Fruit Size: Measure the length and diameter of individual fruits using calipers.

      • Fruit Weight: Weigh individual fruits using a precision balance.

      • Total Soluble Solids (TSS): Measure the °Brix of the fruit juice using a refractometer.

      • Firmness: Measure the fruit firmness using a penetrometer.

      • Other quality parameters: Depending on the crop, other parameters such as acidity, color, and nutrient content can also be analyzed.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of the differences between treatments.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified cytokinin signaling pathway in plants, which is activated by molecules like forchlorfenuron.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPPU Forchlorfenuron (CPPU) (Cytokinin) Receptor AHK (Histidine Kinase Receptor) CPPU->Receptor Binds to Receptor->Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphoryl group transfer ARR_B Type-B ARR (Response Regulator) (Inactive) AHP->ARR_B Phosphoryl group transfer ARR_B_active Type-B ARR-P (Active) DNA DNA ARR_B_active->DNA Binds to promoter Gene_Expression Cytokinin-responsive Gene Expression (e.g., Cell Division Genes) DNA->Gene_Expression Transcription

Caption: Simplified diagram of the cytokinin signaling pathway activated by forchlorfenuron.

Experimental Workflow

The following diagram outlines the general workflow for a field experiment designed to test the efficacy of forchlorfenuron.

Experimental_Workflow start Start: Define Research Question (e.g., Effect of CPPU on cherry size) design Experimental Design (Randomized Complete Block) start->design prep Preparation of CPPU Solutions (Stock and Working Concentrations) design->prep application Field Application of CPPU (Foliar Spray or Dipping) prep->application data_collection Data Collection at Harvest (Yield, Fruit Size, Weight, TSS, Firmness) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: General experimental workflow for a forchlorfenuron field trial.

Logical Relationship of CPPU's Effects

This diagram illustrates the logical progression from CPPU application to the desired agricultural outcomes.

Logical_Relationship cppu_app Forchlorfenuron (CPPU) Application cell_division Increased Cell Division & Expansion cppu_app->cell_division fruit_growth Enhanced Fruit Growth cell_division->fruit_growth outcome Increased Fruit Size, Weight, and Yield fruit_growth->outcome

Caption: Logical flow of forchlorfenuron's impact on crop yield.

References

Application Notes and Protocols for the Analytical Determination of 4-Chlorophenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Chlorophenylurea (also known as Forchlorfenuron or CPPU) in various sample matrices. The protocols focus on modern analytical techniques, ensuring high sensitivity and selectivity.

Introduction

This compound is a synthetic cytokinin used as a plant growth regulator to increase fruit size and yield.[1] Its presence in food and environmental samples necessitates sensitive and reliable analytical methods for monitoring residues and ensuring consumer safety. This document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and an overview of Electrochemical Sensor-based detection.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound. The method's principle lies in the separation of the analyte on a reversed-phase column and its detection by UV absorbance.

Quantitative Data Summary: HPLC-UV

ParameterValueSample MatrixReference
Limit of Detection (LOD)0.005 µg/gAgricultural Products[2]
Limit of Quantification (LOQ)10 µg/kgFruits[1]
Recovery87.6 - 99.5%Agricultural Products[2]
Linearity (R²)>0.99--
UV Detection Wavelength260 - 265 nm-[3]

Experimental Protocol: HPLC-UV Analysis of this compound in Fruit Samples

This protocol details the analysis of this compound in fruit samples using Solid-Phase Extraction (SPE) for sample cleanup followed by HPLC-UV detection.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize a representative sample of the fruit.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a centrifuge tube.

    • Add 30 mL of ethyl acetate and shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol:Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detector Wavelength: 263 nm.

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards to construct a calibration curve based on peak area versus concentration.

  • Inject the prepared sample extract and quantify the this compound concentration using the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Homogenization Homogenization Extraction Extraction with Ethyl Acetate Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE Cleanup) Centrifugation->SPE_Cleanup Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (263 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound analysis by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the detection of this compound, making it ideal for trace-level analysis in complex matrices. The method utilizes Multiple Reaction Monitoring (MRM) for highly specific quantification.

Quantitative Data Summary: LC-MS/MS

ParameterValueSample MatrixReference
Limit of Detection (LOD)1 µg/kgFruits
Limit of Quantification (LOQ)2 µg/kgFruits
Recovery>70%Fruits
Ionization ModeElectrospray Ionization Positive (ESI+)-

Experimental Protocol: LC-MS/MS Analysis of this compound in Soil Samples

This protocol describes the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Use a suitable gradient program.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Precursor Ion (m/z): 248.1

    • Product Ion for Quantification (m/z): 129.0

    • Product Ion for Confirmation (m/z): 93.1

3. Calibration and Quantification

  • Prepare matrix-matched standard solutions to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • Quantify this compound in the sample extracts using the matrix-matched calibration curve.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Extraction Extraction with Acetonitrile & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (d-SPE Cleanup) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Injection LC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection Triple Quadrupole MS (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification MIP_Sensor Template This compound (Template) Polymerization Polymerization Template->Polymerization Monomer Functional Monomer + Cross-linker Monomer->Polymerization MIP_Template MIP with Template Polymerization->MIP_Template Template_Removal Template Removal MIP_Template->Template_Removal MIP_Cavity MIP with Recognition Cavity Template_Removal->MIP_Cavity Rebinding Analyte Rebinding MIP_Cavity->Rebinding Signal Electrochemical Signal Change Rebinding->Signal

References

Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-Chlorophenylurea using Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for environmental monitoring, toxicological studies, and quality control in various industries.

Introduction

This compound is a chemical compound that can be found as a metabolite of certain herbicides or as an impurity in chemical manufacturing. Its detection and quantification are essential for assessing environmental contamination and ensuring product safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices. Due to the polar and thermally labile nature of phenylurea compounds, direct analysis by GC-MS can be challenging, often necessitating a derivatization step to improve volatility and thermal stability.[1][2][3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and preconcentration of this compound from aqueous samples such as drinking or environmental water.

Materials:

  • SPE cartridges (e.g., C18 or Carbopack B)

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas for 10 minutes.

  • Elution: Elute the retained this compound with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate or the derivatization solvent) for GC-MS analysis.

Derivatization Protocol (Alkylation)

To enhance the volatility and thermal stability of this compound, an alkylation derivatization is recommended.[2]

Materials:

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Iodomethane (CH₃I) or Iodoethane (C₂H₅I)

  • Dried sample extract

  • Heated reaction block or water bath

  • Quenching solution (e.g., deionized water)

  • Extraction solvent (e.g., hexane)

Procedure:

  • To the dried sample extract, add 100 µL of a freshly prepared solution of sodium hydride in DMSO.

  • Add 50 µL of iodomethane or iodoethane.

  • Seal the reaction vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding 200 µL of deionized water.

  • Extract the derivatized product with 500 µL of hexane.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper organic layer to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis, scan from m/z 50 to 300.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of derivatized this compound. The molecular ion and key fragment ions should be determined from the mass spectrum of the derivatized standard. For underivatized this compound, characteristic ions include m/z 170 (M+), 127, and 129.

Data Presentation

The following table summarizes expected quantitative data for phenylurea herbicides, providing a reference for method performance. Data for this compound should be determined experimentally.

CompoundDerivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Phenylurea Herbicides (general) Direct Injection0.5 - 5.0 ng/mLNot Reported>95 (from SPE)[4]
Phenylurea Herbicides (general) Alkylation (Iodoethane)0.3 - 1.0 ng/LNot ReportedNot Reported
Diuron Methylation0.036 µg/LNot Reported>75
Linuron Methylation0.041 µg/LNot Reported>75

Visualizations

Experimental Workflow

experimental_workflow sample Aqueous Sample (100 mL) spe Solid-Phase Extraction (SPE) - C18 or Carbopack B sample->spe 1. Extraction elution Elution with Ethyl Acetate spe->elution 2. Elution concentration Evaporation to Dryness (Nitrogen Stream) elution->concentration 3. Concentration derivatization Derivatization (Alkylation) - NaH/DMSO, CH3I concentration->derivatization 4. Derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis 5. Injection data_processing Data Processing & Quantification gcms_analysis->data_processing 6. Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Mass Fragmentation of this compound

The following diagram illustrates a plausible fragmentation pathway for underivatized this compound based on its mass spectrum.

fragmentation_pathway parent_ion [C7H7ClN2O]+• m/z = 170/172 neutral_loss1 - HNCO parent_ion->neutral_loss1 fragment1 [C6H6ClN]+• m/z = 127/129 neutral_loss2 - Cl fragment1->neutral_loss2 fragment2 [C6H5N]+• m/z = 91 neutral_loss1->fragment1 neutral_loss2->fragment2

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the Preparation of a 1 mg/mL 4-Chlorophenylurea Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea (4-CPU), a substituted urea derivative, is a compound of interest in various fields of chemical and biological research. Accurate and consistent preparation of stock solutions is fundamental to obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of a 1 mg/mL stock solution of this compound, including information on its chemical properties, solubility, and appropriate handling and storage procedures.

Chemical Properties and Solubility

This compound is a colorless crystalline solid. A summary of its relevant chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₇ClN₂O--INVALID-LINK--
Molecular Weight 170.60 g/mol --INVALID-LINK--
Appearance Colorless crystal--INVALID-LINK--
Water Solubility >25.6 µg/mL (at pH 7.4)--INVALID-LINK--
Solubility in Organic Solvents Soluble in ethanol.[1] A structurally similar compound, 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea, exhibits high solubility in DMSO (>100 mg/mL) and good solubility in ethanol (15 mg/mL).[2] A commercially available solution of this compound is in acetonitrile (0.1 mg/mL).[3]

Based on the available solubility information, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing a 1 mg/mL stock solution due to the high solubility of structurally related compounds. Ethanol is a viable alternative.

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Safety Precautions: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.

  • Tare the Balance: Place a clean, dry weighing paper or boat on the analytical balance and tare it to zero.

  • Weigh the this compound: Carefully weigh out 1 mg of this compound powder onto the tared weighing paper.

  • Transfer the Compound: Transfer the weighed this compound into a clean, labeled microcentrifuge tube or amber glass vial.

  • Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Cap the tube securely and vortex the solution until the solid is completely dissolved. If necessary, gentle warming in a water bath (37°C) can be applied to aid dissolution. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: Store the 1 mg/mL stock solution at -20°C for long-term storage. For short-term storage (up to a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by preparing aliquots.

Workflow for Stock Solution Preparation

G Workflow for Preparing 1 mg/mL this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Wear appropriate PPE B Weigh 1 mg of this compound A->B C Transfer to a sterile tube B->C D Add 1 mL of DMSO C->D E Vortex until fully dissolved D->E F Visually inspect for particulates E->F G Aliquot the stock solution F->G H Store at -20°C for long-term use G->H

Caption: A flowchart illustrating the key steps for the preparation and storage of a this compound stock solution.

Signaling Pathway and Logical Relationships

The preparation of a stock solution is a linear process based on fundamental laboratory procedures. The logical relationship between the steps is sequential, ensuring accuracy and sterility.

G Logical Flow of Stock Solution Preparation start Start weigh Accurate Weighing of Solute start->weigh Ensures correct concentration solvent Precise Measurement of Solvent weigh->solvent Determines final concentration dissolve Complete Dissolution of Solute solvent->dissolve Creates a homogenous solution storage Proper Storage of Solution dissolve->storage Maintains solution stability end End storage->end

Caption: A diagram showing the logical progression and rationale behind the stock solution preparation protocol.

Disclaimer

This protocol is intended for guidance and should be adapted by the user based on their specific experimental requirements and available laboratory equipment. Always refer to the Safety Data Sheet (SDS) of this compound and the solvents used for complete safety information.

References

Application Notes and Protocols: 4-Chlorophenylurea (CPPU) for Shoot Organogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Chlorophenylurea (CPPU), a synthetic phenylurea-type cytokinin, to induce and enhance shoot organogenesis in plant tissue culture.

Introduction

This compound (CPPU), also known as Forchlorfenuron, is a potent plant growth regulator with high cytokinin-like activity.[1][2] It is widely used in agriculture and horticulture to improve fruit set, size, and yield.[3][4][5] In plant tissue culture, CPPU has demonstrated significant efficacy in promoting cell division, proliferation, and differentiation, leading to shoot organogenesis, particularly in species where traditional cytokinins are less effective. Its mechanism of action involves the inhibition of cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for cytokinin degradation, thereby increasing the endogenous levels of active cytokinins.

Data Presentation

Table 1: Effect of CPPU Concentration on Shoot Organogenesis in Hibiscus rosa-sinensis 'White Butterfly'
CPPU Concentration (µM)Regeneration Percentage (%)Mean Number of Shoots per ExplantMean Shoot Length (cm)
0.0000
0.141.0 ± 2.11.3 ± 0.35-
0.5---
2.5-6.7 ± 0.474.2 ± 0.17
5.0---
10.0---

Data extracted from a study on nodal explants cultured on MS medium. Higher concentrations (>2.5 µM) were found to be inhibitory, causing basal callusing and stunted growth.

Table 2: Comparative Efficacy of CPPU and Other Cytokinins on Direct Shoot Organogenesis in Citrus aurantium
CytokininConcentration (mg/L)AuxinConcentration (mg/L)Shoot Organogenesis (%)
CPPU 0.05 IAA 0.2 100
Kinetin0.25IAA0.0191.7
Kinetin0.25α-NAA0.0191.7

Data from a study using epicotyl segments on Murashige and Tucker medium. This highlights the potent synergistic effect of CPPU and auxin.

Table 3: Effect of CPPU on Axillary Shoot Proliferation in Actinidia deliciosa (Kiwifruit)
CultivarCPPU Concentration (mM)Proliferation Rate (compared to BA)Observations
Hayward2.2Comparable to 4.4 mM BAHyperhydric shoots, short internodes, reduced leaf lamina
Tomuri2.2Comparable to 4.4 mM BAHyperhydric shoots, short internodes, reduced leaf lamina

Higher concentrations of CPPU were found to reduce proliferation in kiwifruit.

Experimental Protocols

Protocol 1: General Protocol for Induction of Shoot Organogenesis using CPPU

This protocol provides a general framework. Optimization of CPPU concentration and other components is crucial for specific plant species and explant types.

1. Materials and Reagents:

  • Plant material (e.g., nodal segments, leaf discs, epicotyl segments)

  • Murashige and Skoog (MS) basal medium or other suitable basal media (e.g., B5, WPM)

  • Sucrose

  • This compound (CPPU)

  • Auxin (e.g., Indole-3-acetic acid (IAA), α-Naphthaleneacetic acid (NAA))

  • Gelling agent (e.g., Agar, Gelrite)

  • Sterilizing agents (e.g., 70% ethanol, sodium hypochlorite solution)

  • Sterile distilled water

  • pH meter

  • Autoclave

  • Laminar flow hood

  • Culture vessels (e.g., Petri dishes, test tubes, jars)

2. Methodology:

  • Explant Preparation and Sterilization:

    • Excise explants from healthy, disease-free mother plants.

    • Wash explants thoroughly under running tap water.

    • Surface sterilize the explants. A common procedure involves a 30-second dip in 70% (v/v) ethanol, followed by immersion in a sodium hypochlorite solution (typically 1-2% available chlorine) with a few drops of Tween-20 for 10-20 minutes.

    • Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood to remove any traces of the sterilizing agents.

  • Media Preparation:

    • Prepare the desired basal medium (e.g., MS medium) by dissolving the pre-mixed powder in distilled water.

    • Add sucrose (typically 30 g/L).

    • Add CPPU to the desired concentration (a starting range of 0.1 - 5.0 µM is recommended for initial experiments). CPPU is soluble in ethanol and methanol.

    • If required, add an auxin (e.g., IAA at 0.1-0.5 mg/L) to promote synergistic effects.

    • Adjust the pH of the medium to 5.8 before adding the gelling agent.

    • Add the gelling agent (e.g., agar at 8 g/L) and heat the medium until the agar is completely dissolved.

    • Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

  • Culture Initiation and Maintenance:

    • Aseptically place the sterilized explants onto the surface of the solidified culture medium.

    • Seal the culture vessels and incubate them in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod with a light intensity of 50 µmol m⁻² s⁻¹).

    • Subculture the explants to fresh medium every 2-4 weeks.

  • Rooting and Acclimatization:

    • Once well-developed shoots (typically 2-3 cm in length) are formed, transfer them to a rooting medium. This is often a half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) (e.g., 0.5 µM).

    • After root development, carefully remove the plantlets from the medium and wash the roots to remove any adhering agar.

    • Transfer the plantlets to small pots containing a sterile potting mix (e.g., soil, sand, and vermiculite).

    • Initially, maintain high humidity by covering the pots with a transparent plastic bag or placing them in a mist chamber.

    • Gradually acclimate the plants to ambient conditions by progressively opening the cover over a period of 1-2 weeks.

Protocol 2: Direct Shoot Organogenesis from Epicotyl Segments of Citrus aurantium

This protocol is an example of a successful application of CPPU in combination with an auxin.

1. Explant: Epicotyl segments from in vitro germinated seedlings.

2. Culture Medium: Murashige and Tucker (MT) basal medium supplemented with:

  • 0.05 mg/L CPPU

  • 0.2 mg/L IAA

  • 30 g/L Sucrose

  • Gelling agent

3. Culture Conditions:

  • Incubate in the dark for the first week, followed by a 16-hour photoperiod.

  • Temperature: 25 ± 2°C.

4. Expected Outcome: 100% direct shoot organogenesis.

Visualizations

Signaling Pathway and Experimental Workflow

CPPU_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response CPPU 4-CPPU (Forchlorfenuron) CKO Cytokinin Oxidase/ Dehydrogenase (CKO) CPPU->CKO Inhibits EndoCK Endogenous Cytokinins (e.g., Zeatin) CKO->EndoCK Degrades CK_Receptor Cytokinin Receptors (e.g., AHKs) EndoCK->CK_Receptor Activates Phosphorelay Phosphorelay Signaling Cascade CK_Receptor->Phosphorelay TypeB_ARRs Type-B ARRs (Transcription Factors) Phosphorelay->TypeB_ARRs Gene_Expression Target Gene Expression (e.g., for cell cycle & shoot development) TypeB_ARRs->Gene_Expression Activates Cell_Division Cell Division & Proliferation Gene_Expression->Cell_Division Shoot_Organogenesis Shoot Organogenesis Cell_Division->Shoot_Organogenesis

Caption: Proposed signaling pathway of CPPU in promoting shoot organogenesis.

Experimental_Workflow start Explant Source Selection (e.g., Nodal Segments, Leaves) sterilization Surface Sterilization (Ethanol, NaOCl) start->sterilization inoculation Inoculation of Explants sterilization->inoculation media_prep Culture Medium Preparation (Basal Salts, Sucrose, CPPU, Auxin, Agar) media_prep->inoculation incubation Incubation (Controlled light, temperature) inoculation->incubation subculture Subculture (Every 2-4 weeks) incubation->subculture shoot_elongation Shoot Elongation & Multiplication subculture->shoot_elongation rooting Rooting on Auxin-rich Medium shoot_elongation->rooting acclimatization Acclimatization (Transfer to soil) rooting->acclimatization end Regenerated Plantlet acclimatization->end

References

Optimal Timing for Forchlorfenuron Application in Kiwifruit Cultivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Forchlorfenuron (CPPU) , a synthetic cytokinin, is a potent plant growth regulator widely utilized in kiwifruit cultivation to enhance fruit size, weight, and overall yield. The timing of its application is a critical factor that significantly influences its efficacy and the resulting fruit quality. This document provides detailed application notes and protocols based on scientific research for researchers, scientists, and drug development professionals.

Introduction to Forchlorfenuron (CPPU)

Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea) is a phenylurea-based cytokinin that promotes cell division and expansion in various fruits, including kiwifruit.[1] Its application leads to a significant increase in fruit size and weight.[1][2] However, the effects of CPPU on fruit quality parameters such as soluble solids content (SSC), firmness, and storability are highly dependent on the timing and concentration of the application.

Optimal Application Timing

Research indicates that the optimal window for CPPU application in kiwifruit is in the early stages of fruit development, typically following petal fall. The most common recommendations range from petal fall to approximately 30 days after full bloom (DAFB).

  • Petal Fall to 15 DAFB: Application during this period has been shown to yield significant increases in fruit size and weight. A study on 'Hayward' kiwifruit demonstrated that a 5 ppm CPPU dip application at petal fall resulted in the highest average fruit weight (121.99 g) compared to untreated controls (47.52 g).[1][3]

  • 20 to 30 DAFB: This window is also widely cited as effective for increasing fruit size. Japanese recommendations suggest dipping kiwifruit in a 5-10 mg/litre (ppm) solution 20-30 days after full bloom for optimal results.

  • 22 to 36 DAFB: Studies have shown that dipping fruit in a 10 mg/litre CPPU solution during this period can increase the mean harvest weight of export-quality fruit by 27-46%.

It is crucial to note that applications too early, such as before anthesis, can lead to the formation of small, parthenocarpic (seedless) fruit. Conversely, later applications may have a diminished effect on fruit size.

Data Presentation: Effects of Application Timing and Method

The following tables summarize the quantitative data from a comparative study on the effects of CPPU application timing and method on 'Hayward' kiwifruit quality parameters.

Table 1: Effect of CPPU Application on Kiwifruit Physical Parameters

TreatmentApplication TimingApplication MethodFruit Length (mm)Fruit Diameter (mm)Average Fruit Weight (g)
T1: Untreated Control--51.8045.6247.52
T2: CPPU @ 5ppmPetal FallDip77.7553.74121.99
T3: CPPU @ 5ppmPetal FallFoliar75.1552.80112.20
T4: CPPU @ 5ppm15 Days After Petal FallDip72.4551.65105.64
T5: CPPU @ 5ppm15 Days After Petal FallFoliar70.2550.4098.75

Table 2: Effect of CPPU Application on Kiwifruit Quality Attributes

TreatmentApplication TimingApplication MethodTotal Soluble Solids (TSS) (°Brix)Fruit Firmness ( kg/cm ²)
T1: Untreated Control--15.5012.50
T2: CPPU @ 5ppmPetal FallDip17.2510.06
T3: CPPU @ 5ppmPetal FallFoliar17.0010.25
T4: CPPU @ 5ppm15 Days After Petal FallDip16.7510.50
T5: CPPU @ 5ppm15 Days After Petal FallFoliar16.5010.75

Experimental Protocols

The following is a generalized protocol for a field trial investigating the optimal timing of forchlorfenuron application in kiwifruit, based on methodologies from cited research.

4.1. Experimental Design

  • Site Selection: Choose a commercial kiwifruit orchard with uniform, healthy vines of the desired cultivar (e.g., 'Hayward').

  • Experimental Unit: Individual vines should be selected as the experimental units.

  • Replication: Each treatment should be replicated at least five times to ensure statistical validity.

  • Randomization: Employ a randomized complete block design (RCBD) to minimize the effects of field variability.

4.2. Treatment Preparation and Application

  • CPPU Stock Solution: Prepare a stock solution of forchlorfenuron at the desired concentration (e.g., 5 ppm). For a 0.1% soluble liquid formulation, this can be achieved by diluting the appropriate volume in water.

  • Application Methods:

    • Dip Application: Individually dip young fruits into the CPPU solution for a standardized duration (e.g., 10-30 seconds).

    • Foliar Application: Apply the CPPU solution as a fine spray to the entire vine, ensuring thorough coverage of the developing fruit.

  • Control Group: An untreated control group must be included for comparison.

  • Timing of Application: Apply treatments at the pre-determined stages of fruit development (e.g., petal fall, 15 days after petal fall).

4.3. Data Collection and Analysis

  • Fruit Growth Monitoring: Tag a subset of fruits on each vine to monitor growth parameters (length and diameter) at regular intervals throughout the growing season.

  • Harvest: Harvest all fruit from each experimental unit when they reach commercial maturity, determined by standard parameters such as soluble solids content (e.g., >6.2% for 'Hayward').

  • Post-Harvest Analysis:

    • Yield: Record the total yield per vine.

    • Fruit Weight and Size: Measure the individual weight, length, and diameter of a representative sample of fruit from each vine.

    • Total Soluble Solids (TSS): Determine the TSS content of fruit juice using a digital refractometer.

    • Fruit Firmness: Measure fruit firmness using a penetrometer.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.

Signaling Pathways and Experimental Workflow

5.1. Forchlorfenuron Signaling Pathway in Kiwifruit Development

Forchlorfenuron, as a synthetic cytokinin, significantly impacts the hormonal balance and downstream gene expression in developing kiwifruit. Transcriptomic studies have revealed that CPPU application leads to the upregulation of cytokinin and gibberellin biosynthesis and signaling pathways, while simultaneously repressing the auxin and abscisic acid (ABA) pathways. This hormonal crosstalk ultimately promotes cell division and expansion, leading to larger fruit.

G CPPU Forchlorfenuron (CPPU) Application Cytokinin Increased Endogenous Cytokinin Levels CPPU->Cytokinin Stimulates Gibberellin Increased Endogenous Gibberellin Levels CPPU->Gibberellin Stimulates Auxin Decreased Endogenous Auxin Levels CPPU->Auxin Inhibits ABA Decreased Endogenous ABA Levels CPPU->ABA Inhibits Sugar_Metabolism Upregulation of Sugar Metabolism Genes (e.g., SUSY, HK, FK) CPPU->Sugar_Metabolism Stimulates Cell_Division Upregulation of Cell Division Genes (e.g., Cyclins) Cytokinin->Cell_Division Promotes Cell_Expansion Enhanced Cell Expansion Gibberellin->Cell_Expansion Promotes Fruit_Growth Increased Fruit Size and Weight Cell_Division->Fruit_Growth Cell_Expansion->Fruit_Growth Sugar_Metabolism->Fruit_Growth Provides Energy and Building Blocks

Caption: Signaling pathway of forchlorfenuron in kiwifruit.

5.2. Experimental Workflow for Evaluating Optimal CPPU Application Timing

The following diagram illustrates a typical experimental workflow for determining the optimal application timing of forchlorfenuron in kiwifruit.

G Start Start: Define Experimental Objectives Design Experimental Design (Randomized Block) Start->Design Treatments Prepare CPPU Treatments (Different Timings & Control) Design->Treatments Application Apply Treatments to Kiwifruit Vines Treatments->Application Monitoring Monitor Fruit Growth Throughout Season Application->Monitoring Harvest Harvest Fruit at Commercial Maturity Monitoring->Harvest Analysis Post-Harvest Analysis (Weight, Size, TSS, Firmness) Harvest->Analysis Data_Analysis Statistical Analysis of Data (ANOVA) Analysis->Data_Analysis Conclusion Draw Conclusions on Optimal Application Timing Data_Analysis->Conclusion

Caption: Experimental workflow for CPPU timing evaluation.

References

4-CPU (4-Chlorophenoxyacetic Acid) for Inducing Parthenocarpic Fruit Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin, a phenoxy plant growth regulator that is widely utilized in horticulture to induce parthenocarpy—the development of fruit without prior fertilization. This results in the production of seedless fruits, a desirable trait for consumers that can also mitigate yield losses from environmental stressors that hinder pollination.[1][2] 4-CPA is absorbed by the plant's roots, stems, leaves, flowers, and fruits and mimics the physiological action of endogenous auxin, stimulating cell division and tissue differentiation.[3] This document provides detailed application notes and protocols for the use of 4-CPA in inducing parthenocarpic fruit development, based on scientific literature.

Mechanism of Action

4-CPA, like other auxins, plays a crucial role in initiating fruit set. In the absence of fertilization, the application of 4-CPA to unpollinated ovaries can bypass the need for pollination and trigger the molecular cascade leading to fruit development.[1] The application of 4-CPA has been shown to increase the internal levels of indole-3-acetic acid (IAA), a natural auxin, during the early stages of fruit development.[4] This hormonal surge stimulates cell division and enlargement in the ovary wall, leading to the growth of a parthenocarpic fruit.

The signaling pathway of 4-CPA involves crosstalk with other plant hormones, particularly gibberellins (GAs). Evidence suggests that auxin activity is upstream of GA biosynthesis in the context of fruit set. Application of 4-CPA can lead to an accumulation of active GAs. This interaction is crucial, as both auxin and gibberellin pathways are activated following 4-CPA application, contributing to enhanced plant growth and fruit development. In some cases, a mixture of 4-CPA and gibberellic acid (GA3) has been shown to be more effective in producing normal-shaped fruits compared to 4-CPA alone.

In grapes, 4-CPA treatment has been observed to regulate the expression of genes associated with integument development, such as VvARF2 and VvAP2, leading to the formation of defective seeds with thick seed coats.

Signaling Pathway of 4-CPA in Inducing Parthenocarpy

G cluster_0 Cellular Response 4-CPA_Application Exogenous 4-CPA Application Auxin_Perception Auxin Perception (Receptors) 4-CPA_Application->Auxin_Perception Signal_Transduction Signal Transduction Cascade Auxin_Perception->Signal_Transduction Gene_Expression Regulation of Gene Expression Signal_Transduction->Gene_Expression GA_Biosynthesis Gibberellin Biosynthesis Signal_Transduction->GA_Biosynthesis Cell_Division_Elongation Cell Division & Elongation Gene_Expression->Cell_Division_Elongation Parthenocarpic_Fruit_Development Parthenocarpic Fruit Development Cell_Division_Elongation->Parthenocarpic_Fruit_Development GA_Signaling Gibberellin Signaling GA_Biosynthesis->GA_Signaling GA_Signaling->Cell_Division_Elongation

Caption: Simplified signaling pathway of 4-CPA inducing parthenocarpic fruit development.

Quantitative Data Summary

The following tables summarize the quantitative effects of 4-CPA treatment on various parameters of fruit development as reported in the literature.

Table 1: Effect of 4-CPA on Tomato

ParameterVariety4-CPA ConcentrationApplication MethodResultReference
Fruit Set (%)Hybrid Tomato-860 ppmNot specified55.62% (Maximum)
Yield per Plant (kg)Sahel Hybrid75 ppm (double spray)Spray10.51 kg (at 12.5-23°C)
Yield per Plant (kg)Sahel Hybrid75 ppm (double spray)Spray7.08 kg (at 2-7.5°C)
Fruit Diameter (mm)Not specified75 ppm (twice a week)Spray67.46 mm (at 12.5-23°C)
Fruit Diameter (mm)Not specified75 ppm (twice a week)Spray61.26 mm (at 2-7.5°C)
Number of Seeds per FruitNot specified75 ppm (twice a week)Spray20.70 (minimum)
Fruit Set (%)'Red Deuce' & 'Better Boy'Not specifiedSprayIncreased compared to control
Yield'Red Deuce' & 'Better Boy'Not specifiedSprayHigher yields compared to control
Total Amino Acid Content'Zheyingfen No. 1'8 mg/LSpraySignificantly increased

Table 2: Effect of 4-CPA on Grapes

ParameterVariety4-CPA ConcentrationApplication MethodResultReference
Fruit Setting Rate (%)'Fenghou'0.08 mMSpray on emasculated inflorescences23.87% (similar to control)
Single-Fruit Weight (g)'Fenghou'0.08 mMSpray on emasculated inflorescences1.83 g (control: 10.1 g)
Seeds per Fruit (average)'Fenghou'0.08 mMSpray on emasculated inflorescences4.8 (control: 2.1)
Fruit Set Rate (%)'Jufeng'15 mg/LSpray (twice)Reduced fruit drop, significant yield increase
Yield per Plant Increase (%)'Rosin'10 mg/LSpray21.49%

Table 3: Effect of 4-CPA on Other Crops

CropParameter4-CPA ConcentrationApplication MethodResultReference
CucumberIAA Content100 mg/LSprayIncreased IAA content in ovaries
MelonFruit Growth & Sugar AccumulationNot specifiedApplied to CPPU-induced parthenocarpic fruitEnhanced fruit growth and sugar accumulation
Mango ('Keitt')Fruit Set & Retention10 mg/L or 20 mg/LSpray (twice)Increased
Mango ('Keitt')Yield, Fruit Weight & Size10 mg/L or 20 mg/LSpray (twice)Increased

Experimental Protocols

General Experimental Workflow for Inducing Parthenocarpy with 4-CPA

G cluster_0 Experimental Workflow Start Start Plant_Selection Select healthy plants at the appropriate developmental stage Start->Plant_Selection Solution_Preparation Prepare 4-CPA solution at desired concentration Plant_Selection->Solution_Preparation Control_Group Maintain an untreated control group Plant_Selection->Control_Group Application Apply 4-CPA solution to unpollinated flowers/inflorescences Solution_Preparation->Application Data_Collection Collect data on fruit set, fruit growth, yield, and quality Application->Data_Collection Control_Group->Data_Collection Analysis Analyze and compare data between treated and control groups Data_Collection->Analysis End End Analysis->End

Caption: A generalized workflow for experiments inducing parthenocarpy using 4-CPA.

Protocol 1: Induction of Parthenocarpy in Tomato

This protocol is a compilation based on multiple studies to provide a general guideline.

Materials:

  • 4-Chlorophenoxyacetic acid (4-CPA)

  • Ethanol (for dissolving 4-CPA, if using a powder form)

  • Tween 80 or similar surfactant (0.1%)

  • Distilled water

  • Volumetric flasks and graduated cylinders

  • Spray bottle or micropipette

  • Tomato plants at the flowering stage

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 4-CPA. If using a powder, dissolve a known weight in a small amount of ethanol before diluting with distilled water.

    • From the stock solution, prepare working solutions with concentrations ranging from 15 to 75 mg/L (ppm). The optimal concentration can vary with environmental conditions; for instance, lower concentrations (e.g., 25 mg/L) are recommended for high-temperature conditions, while higher concentrations (30-35 mg/L) may be needed for low-temperature conditions to prevent flower drop.

    • Add a surfactant like Tween 80 (0.1%) to the final solution to ensure even coverage.

  • Application:

    • Identify flower clusters at the anthesis stage (when flowers are open). Application is most effective at this stage.

    • Spray Method: Lightly spray the flower clusters with the 4-CPA solution until they are moist, avoiding spraying the foliage excessively as high concentrations can have adverse effects.

    • Dipping Method: Dip the entire flower cluster into the 4-CPA solution.

    • Flower Stalk Application: Apply the solution to the flower stalk.

    • The frequency of application can be a single treatment or multiple applications (e.g., twice a week) depending on the experimental design.

  • Data Collection:

    • Tag the treated flower clusters.

    • Record the percentage of fruit set.

    • Measure fruit diameter, weight, and the number of fruits per plant at maturity.

    • Assess fruit quality parameters such as total soluble solids (Brix), acidity, and lycopene content.

    • Count the number of seeds per fruit to confirm parthenocarpy.

Protocol 2: Induction of Parthenocarpy in Grapes

This protocol is based on studies conducted on 'Fenghou' and other grape varieties.

Materials:

  • 4-Chlorophenoxyacetic acid (4-CPA)

  • Ethanol

  • Tween 80

  • Distilled water

  • Grapevines at the pre-flowering stage

  • Emasculation tools (forceps)

Procedure:

  • Emasculation (for controlled experiments):

    • Before flowering, artificially emasculate the inflorescences to prevent self-pollination.

  • Solution Preparation:

    • Prepare a 4-CPA solution at a concentration of approximately 0.08 mM or 10-15 mg/L. The solvent can be a mixture of water, ethanol (5%), and Tween 80 (0.1%).

  • Application:

    • Spray the emasculated inflorescences with the 4-CPA solution.

    • For some varieties, application after the initial flowering period and during full bloom may be effective. Some protocols suggest two applications.

  • Data Collection:

    • Monitor and record the fruit setting rate.

    • At maturity, measure fruit size, weight, and shape index.

    • Count the number of seeds or seed-like structures per fruit.

    • Analyze the development of the ovule and seed coat through tissue structure observation if investigating the mechanism.

Safety and Handling Precautions

  • 4-CPA is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Prepare solutions in a well-ventilated area or under a fume hood.

  • Strictly control the concentration of the 4-CPA solution, as excessive doses can lead to phytotoxicity and deformed fruit.

  • Avoid applying the solution during high temperatures or intense sunlight to prevent phytotoxicity. The best time for application is typically in the morning or evening on a sunny day.

Conclusion

4-CPA is an effective tool for inducing parthenocarpic fruit development in a variety of horticultural crops. By understanding its mechanism of action and following established protocols, researchers can successfully utilize this synthetic auxin to improve fruit set, yield, and quality, particularly under adverse environmental conditions. The provided data and protocols offer a solid foundation for designing and executing experiments in this area. Further research can optimize concentrations and application methods for specific cultivars and growing conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Forchlorfenuron (CPPU) Application Rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with forchlorfenuron (CPPU). The information is designed to address specific issues that may be encountered during experimentation to optimize CPPU application rates for various crops.

Frequently Asked Questions (FAQs)

Q1: What is Forchlorfenuron (CPPU) and what is its primary mode of action?

A1: Forchlorfenuron, also known as CPPU or KT-30, is a synthetic plant growth regulator belonging to the phenylurea class of compounds.[1] It mimics the activity of natural cytokinins, which are hormones that promote cell division and differentiation in plants.[2] CPPU is significantly more potent than many other cytokinins.[3] Its primary mode of action is to stimulate cell division, leading to increased fruit size and yield.[2][4] It can also influence cell expansion and works synergistically with natural auxins to promote plant growth.

Q2: On which crops is CPPU commonly used?

A2: CPPU is used on a variety of crops to enhance fruit size and yield. It is most notably applied to grapes, kiwifruit, and melons. Other crops that may benefit from CPPU application include apples, pears, peaches, plums, citrus fruits, tomatoes, cucumbers, and peppers. In the United States, its use is primarily approved for kiwis and grapes.

Q3: What are the expected benefits of applying CPPU?

A3: The primary benefits of CPPU application include:

  • Increased fruit size and weight: By promoting cell division, CPPU leads to larger and heavier fruits.

  • Improved fruit set: It can increase the number of fruits that develop from flowers, reducing fruit drop.

  • Enhanced yield: The combination of larger fruit and better fruit set results in a higher overall crop yield.

  • Delayed maturation: CPPU can delay the ripening process, which may extend the harvest window.

  • Improved fruit quality: In some cases, it can lead to better fruit shape and may increase the content of soluble solids.

Q4: Can CPPU be used in combination with other plant growth regulators?

A4: Yes, CPPU is often used in combination with other plant growth regulators, particularly gibberellic acid (GA). This combination can have a synergistic effect, with CPPU promoting cell division and GA promoting cell elongation, leading to significant increases in fruit size. Tank mixes with gibberellic acid are common for sizing grape berries.

Q5: Are there any concerns regarding CPPU residues in treated crops?

A5: As with any agricultural chemical, there are regulations and maximum residue limits (MRLs) for CPPU in produce. It is crucial to adhere to recommended application rates and pre-harvest intervals to ensure that residues do not exceed these limits. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC/MS-MS) and high-performance liquid chromatography (HPLC) are used to detect and quantify CPPU residues. Studies on watermelons have shown that when applied correctly, residues can be below the limit of detection at harvest.

Troubleshooting Guide

This guide addresses common problems encountered during CPPU application experiments.

Problem Potential Cause(s) Troubleshooting Steps
Phytotoxicity (leaf burn, spotting, or distortion) 1. Excessive Concentration: The application rate was too high for the specific crop or environmental conditions. 2. Plant Stress: Plants were under drought, heat, or nutritional stress during application. 3. Improper Application: Uneven spray coverage or application during the hottest part of the day.1. Reduce Concentration: Conduct a dose-response experiment to determine the optimal, non-toxic concentration for your specific conditions. 2. Ensure Plant Health: Only apply CPPU to healthy, non-stressed plants. 3. Optimize Application Technique: Apply during cooler parts of the day, such as early morning or late evening, to allow for slower drying and better absorption. Ensure thorough and uniform coverage without excessive runoff.
Reduced Fruit Quality (e.g., lower sugar content, poor color, misshapen fruit) 1. High Application Rate: Excessive CPPU can negatively impact quality attributes like sugar accumulation and may delay ripening. 2. Incorrect Timing: Application at a suboptimal growth stage can lead to undesirable fruit shapes. 3. Nutrient Imbalance: Increased fruit growth may require additional nutrients to support proper development.1. Optimize Dose: Lower the CPPU concentration in subsequent trials. 2. Refine Application Timing: Adjust the application timing based on the specific phenological stage of the crop (e.g., post-flowering, specific fruit diameter). 3. Monitor Plant Nutrition: Ensure adequate fertilization to support the increased fruit load.
Inconsistent or No Effect on Fruit Size 1. Low Concentration: The applied rate was insufficient to elicit a response. 2. Poor Absorption: The spray solution dried too quickly, or the pH of the water was not optimal. 3. Incorrect Application Timing: The application was made too early or too late in the fruit development stage.1. Increase Concentration: Incrementally increase the CPPU concentration in your next experiment. 2. Improve Application Conditions: Apply during periods of high humidity and low wind. Check and adjust the water pH to be near neutral (below 8.5). Consider using a non-ionic surfactant to improve coverage and uptake. 3. Verify Timing: Consult literature for the recommended application window for your specific crop and variety.
Excessive Fruit Set Leading to Small Fruit Size 1. High Application Rate: While CPPU can improve fruit set, an excessive rate can lead to too many fruits competing for resources, resulting in smaller individual fruit size.1. Reduce Concentration: Use a lower concentration of CPPU. 2. Combine with Thinning: Implement manual or chemical thinning practices to reduce the number of fruits per plant, allowing the remaining fruits to grow larger.
Delayed Harvest 1. Expected Side Effect: CPPU is known to delay fruit maturation, which is more pronounced at higher application rates.1. Factor in Delay: Plan for a later harvest date when using CPPU. 2. Optimize Rate: If the delay is too long, reduce the CPPU concentration in future applications.

Data Presentation: Recommended CPPU Application Rates

The following tables summarize recommended CPPU application rates for various crops based on available literature. These are starting points for experimentation, and optimal rates may vary depending on cultivar, environmental conditions, and desired outcomes.

Table 1: Grapes

Objective Concentration (mg/L or ppm) Application Timing Application Method Reference(s)
Increase Berry Size5 - 2010-15 days after floweringSoaking young fruit ears
Increase Berry Size10 - 15Post-flowering or fruit enlargement stageSpray
Increase Fruit Set & Size10 - 100 times dilution of 0.1% solution10-15 days after flower fallingImpregnating young fruit
Improve Quality (Verdejo)15Berries at 5-6 mm diameterSpraying bunches

Table 2: Kiwifruit

Objective Concentration (mg/L or ppm) Application Timing Application Method Reference(s)
Increase Fruit Size & Yield5 - 2020-25 days after floweringSoaking young fruit
Increase Fruit Size & Yield5At petal fallDipping
Optimize Fruit WeightUp to 52-7 weeks after full bloomSpray

Table 3: Melons (Watermelon, Cucumber, etc.)

Objective Concentration (mg/L or ppm) Application Timing Application Method Reference(s)
Increase Fruit Set & Yield (Watermelon/Cucumber)5 - 20On the day of or day before floweringSmearing the stalk
Increase Fruit Set & Yield (Melon)5 - 20Dip melon buds or young fruitDipping
Increase Fruit Set & Yield (Watermelon)30 - 50On the day of or day before floweringApplying to the fruit stem or spraying the ovary
Improve Fruit Setting (Oriental Melon)5One day before, on the day of, or one day after floweringSpraying the ovary

Experimental Protocols

Protocol 1: Determining Optimal CPPU Concentration for Fruit Size Enhancement

  • Plant Material: Select healthy, uniform plants of the target crop and cultivar.

  • Treatment Groups: Establish several treatment groups, including an untreated control and a range of CPPU concentrations (e.g., 0, 2.5, 5, 10, 15, 20 ppm). The range should be based on literature recommendations for the specific or similar crops.

  • Solution Preparation:

    • Prepare a stock solution of CPPU. If using a commercial formulation (e.g., 0.1% soluble liquid), calculate the required volume to dilute in a known volume of water to achieve the target concentrations. For example, to make 1 liter of a 10 ppm (10 mg/L) solution from a 0.1% (1000 mg/L) stock, you would use 10 mL of the stock solution and bring the volume to 1 liter with water.

    • Use distilled or deionized water.

    • Ensure the pH of the final solution is near neutral.

    • A non-ionic surfactant (e.g., 0.05-0.1% v/v) can be added to improve coverage.

  • Application:

    • Apply the solutions at the recommended phenological stage (e.g., 10-15 days after full bloom for grapes).

    • Apply using a handheld sprayer for small-scale experiments, ensuring complete and uniform coverage of the target fruit or flower clusters until runoff. For dipping applications, immerse the fruit cluster in the solution for a few seconds.

    • Perform applications during cool, humid conditions to maximize absorption.

  • Data Collection:

    • At maturity, harvest the fruit from each treatment group.

    • Measure relevant parameters such as fruit weight, diameter, length, and number of fruits per plant.

    • Assess quality parameters like soluble solids content (using a refractometer), firmness (using a penetrometer), and color.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups and identify the optimal concentration.

Protocol 2: Residue Analysis of CPPU in Fruit Samples

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC/MS-MS analysis.

  • Sample Preparation:

    • Homogenize a representative sample of the fruit (e.g., 15 g).

    • For fruits like watermelon, both peeled and unpeeled samples can be analyzed.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate solvent, such as acetonitrile.

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Shake vigorously for 1 minute and then centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction):

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water).

    • Vortex and centrifuge.

  • Analysis:

    • Take the final supernatant, filter if necessary, and inject it into an LC/MS-MS system.

    • The system is typically equipped with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor specific precursor-to-product ion transitions for CPPU for quantification and confirmation. For example, the transition m/z 248 > 129 is often used for quantification.

  • Quantification:

    • Prepare matrix-matched calibration standards to compensate for matrix effects.

    • Quantify the CPPU concentration in the samples by comparing the peak areas to the calibration curve.

Mandatory Visualizations

G Simplified CPPU (Cytokinin) Signaling Pathway CPPU CPPU (Forchlorfenuron) Receptor Cytokinin Receptor (Membrane-bound) CPPU->Receptor Binds to Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Activates TF Transcription Factors (Type-B ARRs) Phosphorelay->TF Activates GeneExpression Target Gene Expression TF->GeneExpression Induces CellDivision Cell Division & Differentiation GeneExpression->CellDivision Leads to

Caption: Simplified CPPU (Cytokinin) Signaling Pathway.

G Experimental Workflow for CPPU Optimization start Start: Define Objectives (e.g., Increase Fruit Size) protocol_dev Protocol Development: - Select Crop/Cultivar - Determine Concentration Range - Set Application Timing start->protocol_dev solution_prep Solution Preparation (CPPU + Water + Surfactant) protocol_dev->solution_prep application Field/Greenhouse Application (Spray or Dip) solution_prep->application data_collection Data Collection at Harvest (Weight, Size, Quality) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis residue Residue Analysis (Optional) (LC/MS-MS) data_collection->residue If required conclusion Conclusion: Determine Optimal Rate analysis->conclusion

Caption: Experimental Workflow for CPPU Rate Optimization.

References

Resolving 4-Chlorophenylurea solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Chlorophenylurea (4-CPU), also known as Forchlorfenuron.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (4-CPU) is a synthetic cytokinin, a class of plant growth regulators. Its primary mechanism of action involves the activation of the cytokinin signaling pathway, which plays a crucial role in promoting cell division and differentiation in plants.[1][2] In non-plant systems, it has been observed to have cytotoxic effects.

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It has lower solubility in alcohols such as ethanol and methanol and is sparingly soluble in aqueous buffers.[3]

Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. Why does this happen?

A3: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in aqueous solutions. When the concentrated DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, causing the compound to exceed its solubility limit and precipitate.

Q4: How can I prevent my this compound solution from precipitating in my experimental setup?

A4: To prevent precipitation, it is recommended to use a final DMSO concentration of less than 0.5% in your culture medium, although the maximum tolerable concentration should be determined for your specific cell line.[4] A stepwise dilution of the DMSO stock into pre-warmed media while gently vortexing can also help.

Q5: What is the recommended storage condition for this compound stock solutions?

A5: Stock solutions of this compound in DMSO or ethanol can be stored at -20°C for up to 3 months.[2] For long-term storage, it is advisable to store aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
EthanolSlightly soluble
Methanol119 g/L
Acetone127 g/L
Chloroform2.7 g/L
Propylene Glycol7 g/100g
Aqueous Buffers (e.g., PBS)Sparingly soluble

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in DMSO.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit, or the DMSO may have absorbed moisture.

  • Solution:

    • Ensure you are not exceeding the solubility limit of approximately 30 mg/mL.

    • Use fresh, anhydrous DMSO.

    • Gently warm the solution to 37°C.

    • Use sonication for short intervals to aid dissolution.

Issue 2: Immediate precipitation upon dilution of DMSO stock into aqueous media.

  • Possible Cause: The final concentration of this compound in the aqueous medium is too high, or the dilution was performed too rapidly.

  • Solution:

    • Lower the final working concentration of this compound.

    • Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.

    • Ensure the final DMSO concentration in your experimental setup is as low as possible (ideally <0.5%).

Issue 3: The this compound solution appears cloudy or forms a precipitate over time in the incubator.

  • Possible Cause: Delayed precipitation can occur due to changes in the media's pH or temperature, or interactions with components in the media.

  • Solution:

    • Ensure the pH of your final solution is stable and within a range of 4 to 8 to minimize hydrolysis.

    • Test the solubility in a simpler buffer (e.g., PBS) to see if media components are contributing to the precipitation.

    • Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 247.68 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.48 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Create an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of DMSO. This will give you a 100 µM solution.

  • In a sterile conical tube, add 900 µL of pre-warmed complete cell culture medium.

  • Add 10 µL of the 100 µM intermediate solution to the 900 µL of media.

  • Gently mix the solution by inverting the tube several times.

  • The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

Cytokinin Signaling Pathway

This compound, as a cytokinin, activates a signaling cascade that leads to changes in gene expression, promoting cell division and differentiation. The pathway involves a multi-step phosphorelay system.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPU This compound (4-CPU) AHK Histidine Kinase Receptor (AHK) CPU->AHK Binds and Activates AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation Gene_Expression Target Gene Expression ARR_B->Gene_Expression Activates Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Negative Feedback (Inhibition) Gene_Expression->ARR_A Induces Expression

Caption: Cytokinin signaling pathway initiated by 4-CPU.

Troubleshooting Workflow for Solubility Issues

A logical workflow can help diagnose and resolve solubility problems encountered during experiments with this compound.

Troubleshooting_Workflow Start Start: Dissolving 4-CPU Check_Solvent Is the solvent appropriate and anhydrous? Start->Check_Solvent Use_DMSO_DMF Use fresh, anhydrous DMSO or DMF Check_Solvent->Use_DMSO_DMF No Check_Concentration Is the concentration below the solubility limit? Check_Solvent->Check_Concentration Yes Use_DMSO_DMF->Check_Solvent Reduce_Concentration Reduce the target concentration Check_Concentration->Reduce_Concentration No Apply_Heat_Sonication Apply gentle heat (37°C) or sonication Check_Concentration->Apply_Heat_Sonication Yes Reduce_Concentration->Check_Concentration Check_Precipitation Precipitation upon adding to aqueous solution? Apply_Heat_Sonication->Check_Precipitation Optimize_Dilution Optimize dilution protocol (stepwise, pre-warmed media) Check_Precipitation->Optimize_Dilution Yes Success Solution is stable Check_Precipitation->Success No Check_Final_DMSO Is final DMSO concentration <0.5%? Optimize_Dilution->Check_Final_DMSO Adjust_DMSO Adjust final DMSO concentration Check_Final_DMSO->Adjust_DMSO No Check_Final_DMSO->Success Yes Adjust_DMSO->Check_Final_DMSO

Caption: A workflow for troubleshooting 4-CPU solubility.

References

Technical Support Center: Improving the Stability of 4-Chlorophenylurea in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage and improve the stability of 4-Chlorophenylurea in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The two principal degradation pathways for this compound are hydrolysis and photodegradation.[1] Hydrolysis involves the cleavage of the urea bond by water, a reaction that can be catalyzed by both acids and bases.[1] Photodegradation is induced by exposure to light and can lead to structural changes in the molecule.[1]

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

A2: To minimize degradation via hydrolysis, it is recommended to maintain the solution pH between 4 and 8.[1] Phenylurea compounds are generally more stable in this range.[1] The use of a buffered system is highly advisable to ensure consistent pH control.

Q3: How does temperature impact the stability of this compound solutions?

A3: The rate of degradation, particularly hydrolysis, increases with temperature. Therefore, stock solutions should be stored at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C for longer periods. It is important to avoid repeated freeze-thaw cycles.

Q4: Can I use organic solvents to dissolve this compound, and will this prevent degradation?

A4: While dissolving this compound in a high-purity, anhydrous organic solvent can reduce the risk of hydrolysis, degradation through photodegradation and oxidation can still occur. It is crucial to protect these solutions from light.

Q5: Are there any additives that can enhance the stability of the solution?

A5: The most critical step is using buffers to control the pH. To prevent oxidative degradation, antioxidants might be considered, but their compatibility with your specific experimental setup must be thoroughly verified beforehand.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Loss of Potency or Activity Hydrolysis: The urea functional group is susceptible to cleavage by water, especially at non-optimal pH and higher temperatures.1. Verify pH: Ensure the solution pH is buffered and maintained within the 4-8 range.2. Control Temperature: Store stock solutions at 2-8°C or frozen. Avoid leaving solutions at room temperature for extended periods.3. Prepare Fresh: Prepare solutions fresh for each experiment whenever possible.
Solution Discoloration (e.g., turning yellow or brown) Oxidation/Photodegradation: The phenyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.2. Use High-Purity Solvents: Minimize contaminants that could catalyze oxidation.3. Consider Inert Atmosphere: For highly sensitive experiments, sparging the solvent with nitrogen or argon before dissolution can help.
Precipitate Formation Low Solubility/Temperature Effects: this compound has limited water solubility. If a concentrated stock solution is refrigerated or frozen, the compound may precipitate out.1. Equilibrate to Room Temp: Before use, allow refrigerated or frozen solutions to equilibrate to room temperature for at least one hour.2. Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the compound is fully redissolved before making dilutions.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the stability of phenylurea herbicides is known to be highly dependent on pH and temperature. The half-life (t½), the time it takes for 50% of the compound to degrade, is a key measure of stability.

Table 1: Influence of pH on the Hydrolytic Stability of Phenylurea Herbicides (Illustrative Data)

pHStabilityHalf-Life (t½)Recommendation
< 4UnstableDecreases (Acid-catalyzed hydrolysis)Avoid highly acidic conditions for storage.
4 - 8Most Stable Maximal Recommended storage and experimental range.
> 8UnstableDecreases sharply (Base-catalyzed hydrolysis)Avoid alkaline conditions. A pH of 9 can reduce the half-life of some herbicides to minutes.

Note: This table illustrates general trends for phenylurea herbicides. Actual degradation rates are compound-specific and should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed solid to the stock solution concentration for analysis.

    • Photodegradation: Expose a solution of the compound to a light source combining UV and visible light, as specified by ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0). A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: Hold at 80% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or scan for optimal wavelength with a DAD.

  • Column Temperature: 30°C.

Visualizations

Degradation Pathways

substance This compound in Aqueous Solution hydrolysis Hydrolysis (Acid/Base Catalyzed) substance->hydrolysis H₂O, ΔT, pH photo Photodegradation (Light Exposure) substance->photo hν (Light) prod_hydro Degradation Products (e.g., 4-Chloroaniline) hydrolysis->prod_hydro prod_photo Photoproducts photo->prod_photo

Caption: Primary degradation pathways for this compound in aqueous media.

Troubleshooting Workflow for Solution Instability

start Instability Observed (e.g., Low Potency, Discoloration) check_ph Is pH buffered within 4-8 range? start->check_ph check_temp Is solution stored at low temp (2-8°C)? check_ph->check_temp Yes adjust_ph Action: Use buffered system in pH 4-8 range check_ph->adjust_ph No check_light Is solution protected from light? check_temp->check_light Yes adjust_temp Action: Store at 2-8°C or freeze for long term check_temp->adjust_temp No adjust_light Action: Use amber vials or protect from light check_light->adjust_light No end_node Stability Improved check_light->end_node Yes adjust_ph->check_temp adjust_temp->check_light adjust_light->end_node

Caption: A logical workflow for troubleshooting this compound solution instability.

Experimental Workflow for a Stability Study

prep 1. Prepare Stock Solution (e.g., 1 mg/mL) stress 2. Apply Stress Conditions (Heat, pH, Light, Oxidant) prep->stress sample 3. Collect Samples at Defined Time Points stress->sample neutralize 4. Neutralize/Quench Reaction (If applicable) sample->neutralize hplc 5. Analyze by Stability- Indicating HPLC Method neutralize->hplc data 6. Quantify Parent Compound and Degradation Products hplc->data

Caption: A typical experimental workflow for conducting a forced degradation study.

References

Best Practices for Mitigating 4-Chlorophenylurea Degradation During Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the best practices for storing 4-Chlorophenylurea (CPPU), also known as forchlorfenuron, to minimize degradation and ensure the integrity of your experimental results. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary factors that can cause this compound (CPPU) to degrade during storage?

A1: The main factors contributing to the degradation of CPPU are exposure to alkaline conditions (high pH), elevated temperatures, and light, particularly ultraviolet (UV) radiation. Hydrolysis and photodegradation are the principal degradation pathways.

Q2: I've noticed a decrease in the efficacy of my CPPU solution. What could be the cause?

A2: A loss of efficacy is likely due to the degradation of the active compound. This can be caused by improper storage conditions. If the solution was prepared in a non-neutral pH buffer, especially an alkaline one, hydrolysis may have occurred. Additionally, exposure to light or high temperatures can accelerate degradation. It is crucial to store stock solutions in a cool, dark place and in a tightly sealed container.

Q3: Can I store my CPPU stock solution at room temperature?

A3: Storing CPPU stock solutions at room temperature is not recommended for long-term stability. To minimize degradation, it is best to store stock solutions at -20°C for up to one month. For long-term storage of the solid compound, a refrigerator (2-8°C) is recommended.

Q4: How should I prepare and handle CPPU to minimize degradation?

A4: When preparing solutions, use a neutral pH solvent if possible. If a different pH is required for your experiment, prepare the solution fresh and use it as soon as possible. Protect the solid compound and its solutions from light by using amber vials or by wrapping the container in aluminum foil. Always ensure the container is tightly sealed to prevent moisture absorption and contamination. Before use, allow the product to equilibrate to room temperature for at least one hour to prevent condensation from forming inside the vial.

Q5: What are the known degradation products of CPPU?

A5: Under certain conditions, such as in a biological matrix like kiwifruit juice, CPPU has been shown to degrade into 3-hydroxyphenyl-forchlorfenuron and 4-hydroxyphenyl-forchlorfenuron.[1] The specific degradation products formed during storage of a pure or formulated product may vary depending on the conditions.

Quantitative Data on CPPU Stability

The stability of this compound is significantly influenced by environmental factors. The following table summarizes available quantitative data on its degradation under various conditions.

ParameterConditionHalf-life (t½)Reference
Hydrolysis pH 5, 7, and 9 (25°C)Stable for up to 30 daysPubChem CID: 93379
Photodegradation pH 5 aqueous buffer (Xenon arc lamp)Stable for up to 30 daysPubChem CID: 93379
pH 5 aqueous buffer with sensitizer (Xenon arc lamp)5 daysPubChem CID: 93379
Soil Degradation Varies by soil type4 - 10 days[2]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of CPPU. This method should be validated for your specific application.

1. Objective:

To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Equipment:

  • This compound (CPPU) reference standard

  • HPLC grade acetonitrile and water

  • HPLC grade methanol

  • Reagents for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program: Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A typical starting point could be 70% A to 30% B, moving to 30% A to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 263 nm

  • Injection Volume: 10 µL

4. Forced Degradation Study:

To ensure the method is stability-indicating, a forced degradation study must be performed on a solution of CPPU.

  • Acid Hydrolysis: Treat a solution of CPPU with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of CPPU with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of CPPU with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of CPPU to 105°C for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photodegradation: Expose a solution of CPPU to UV light (e.g., 254 nm) for 24 hours.

5. Analysis:

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent CPPU peak.

Visualizing Degradation and Workflow

Logical Flow for Investigating CPPU Degradation

G Workflow for CPPU Stability Assessment cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis A Prepare CPPU Stock Solution B Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B E Analyze Stressed Samples by HPLC B->E Inject Samples C Develop Stability-Indicating HPLC Method D Method Validation C->D D->E Apply Validated Method F Identify & Quantify Degradants E->F G Determine Degradation Kinetics (e.g., Half-life) F->G H Best Practices for Storage G->H Formulate Storage Recommendations

Caption: Workflow for assessing CPPU stability.

Potential Degradation Pathways of this compound

G Potential CPPU Degradation Pathways cluster_hydrolysis Hydrolysis (pH dependent) cluster_photodegradation Photodegradation (Light induced) CPPU This compound (CPPU) H1 4-Chloroaniline CPPU->H1 Cleavage of urea bond H2 Urea derivative CPPU->H2 Cleavage of urea bond P1 Hydroxylated derivatives (e.g., 3-hydroxyphenyl-forchlorfenuron) CPPU->P1 Hydroxylation of phenyl ring P2 Other photoproducts CPPU->P2 Further reactions

Caption: Potential degradation pathways for CPPU.

References

Troubleshooting poor cell response to 4-CPU treatment in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor cell response to 4-Carboxyphenylpyruvate (4-CPU) treatment in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 4-CPU?

4-CPU is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate into homogentisate. By inhibiting HPPD, 4-CPU leads to an accumulation of tyrosine and its metabolites, a condition known as tyrosinemia.[1][2] This disruption in tyrosine metabolism can induce cellular stress, impact cell viability, and alter proliferation.

Q2: What are the expected cellular effects of 4-CPU treatment?

Inhibition of HPPD by 4-CPU is expected to cause an intracellular accumulation of 4-hydroxyphenylpyruvate and upstream metabolites of the tyrosine pathway. This can lead to various downstream cellular effects, including:

  • Oxidative Stress: The accumulation of tyrosine metabolites can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.

  • Alterations in Cell Proliferation and Viability: Depending on the cell type and concentration of 4-CPU, a reduction in cell proliferation and viability is an expected outcome.

  • Changes in Cell Cycle and Apoptosis: Significant cellular stress can trigger cell cycle arrest and induce apoptosis.

Q3: My cells are not responding to 4-CPU treatment. What are the initial checks I should perform?

If you observe a poor or no response to 4-CPU treatment, consider the following initial checks:

  • Compound Integrity: Ensure the 4-CPU used is of high purity and has not degraded.

  • Solubility: Visually inspect the media after adding 4-CPU for any signs of precipitation.

  • Concentration and Duration: Verify the calculations for your working concentrations and consider if the treatment duration is sufficient to elicit a response.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and are seeded at the correct density prior to treatment.

Troubleshooting Guide: Poor Cell Response

This guide addresses specific issues that may lead to a poor cellular response to 4-CPU treatment.

Issue 1: No observable effect on cell viability or proliferation.

Possible Causes & Solutions

Possible CauseRecommended Action
Sub-optimal Concentration The concentration of 4-CPU may be too low to elicit a response in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
Insufficient Treatment Duration The treatment time may be too short. Conduct a time-course experiment to identify the optimal treatment duration.
Compound Instability/Degradation 4-CPU may be unstable in your cell culture medium or may have degraded during storage. Prepare fresh stock solutions and consider stability testing.
Compound Precipitation 4-CPU may have poor solubility in your cell culture medium, leading to a lower effective concentration. Visually inspect for precipitate and consider using a different solvent for the stock solution (e.g., DMSO) with a final concentration that is soluble in the medium.
Cell Line Insensitivity The chosen cell line may have low intrinsic HPPD activity or a robust metabolism that counteracts the effects of 4-CPU. Consider using a different cell line or a positive control compound known to elicit a response.
Issue 2: High variability between experimental replicates.

Possible Causes & Solutions

Possible CauseRecommended Action
Inconsistent Cell Seeding Uneven cell numbers across wells can lead to significant variability. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.
Edge Effects Evaporation from the outer wells of a microplate can concentrate 4-CPU and affect cell growth. To mitigate this, do not use the outer wells for experimental conditions and instead fill them with sterile PBS or media.
Inaccurate Compound Dilution Errors in preparing serial dilutions will lead to inconsistent results. Prepare fresh dilutions carefully and use calibrated pipettes.
Variability in Media Preparation Ensure consistent preparation of cell culture media, including the source and lot of serum and other supplements.

Data Presentation

Table 1: Illustrative Dose-Response Data for 4-CPU Treatment

The following table provides an example of dose-response data for a hypothetical cell line treated with 4-CPU for 48 hours. Note: These are not experimental data and should be empirically determined for your specific cell line and experimental conditions.

4-CPU Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle Control)1005.2
1986.1
10857.3
25658.0
50456.8
100205.5
20053.1

Experimental Protocols

Protocol 1: Dose-Response Assay for 4-CPU using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 4-CPU.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 4-CPU in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the 4-CPU stock solution in complete culture medium to achieve final desired concentrations (e.g., 1 µM to 200 µM).

    • Include a vehicle control (medium with the same final concentration of the solvent).

    • Remove the old medium from the cells and add 100 µL of the prepared 4-CPU dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the 4-CPU concentration to determine the IC50 value.

Visualizations

Signaling Pathway of HPPD Inhibition

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism Pathway cluster_inhibition Inhibition by 4-CPU cluster_effects Downstream Cellular Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT Homogentisate Homogentisate HPPA->Homogentisate HPPD Tyrosinemia Tyrosine & HPPA Accumulation (Tyrosinemia) HPPA->Tyrosinemia Downstream Plastoquinone & Tocopherol Biosynthesis Homogentisate->Downstream CPU 4-CPU HPPD_node HPPD CPU->HPPD_node Inhibits ROS Increased ROS (Oxidative Stress) Tyrosinemia->ROS Viability Decreased Cell Viability & Proliferation ROS->Viability Apoptosis Cell Cycle Arrest & Apoptosis ROS->Apoptosis

Caption: Mechanism of 4-CPU action and its downstream cellular consequences.

Troubleshooting Workflow for Poor 4-CPU Response

Troubleshooting_Workflow Start Start: Poor Cell Response to 4-CPU Check_Compound Check Compound: - Purity - Age - Storage Start->Check_Compound Check_Solubility Check Solubility: - Visual Inspection - Solvent Choice Check_Compound->Check_Solubility OK New_Stock Action: Prepare Fresh Stock Solution Check_Compound->New_Stock Issue Found Check_Protocol Review Protocol: - Concentration Calculation - Seeding Density - Treatment Duration Check_Solubility->Check_Protocol Soluble Check_Solubility->New_Stock Precipitate Dose_Response Action: Perform Dose-Response Experiment Check_Protocol->Dose_Response Protocol OK Time_Course Action: Perform Time-Course Experiment Dose_Response->Time_Course Result_Improved Response Improved? Time_Course->Result_Improved New_Stock->Start Re-test Positive_Control Action: Use Positive Control Compound End End: Problem Resolved Result_Improved->End Yes Further_Investigation Further Investigation: - Cell Line Sensitivity - Off-Target Effects Result_Improved->Further_Investigation No Further_Investigation->Positive_Control

Caption: A logical workflow for troubleshooting poor cell response to 4-CPU.

References

Technical Support Center: Optimizing 4-Chlorophenylurea Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and overall experimental design for 4-Chlorophenylurea (4-CPU) metabolic stability assays.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for this compound?

A1: Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes.[1] For a compound like this compound, which is investigated for various biological activities, understanding its metabolic stability is crucial. It helps predict its pharmacokinetic properties, such as half-life and clearance in the body.[1] High metabolic stability can lead to longer duration of action, while low stability might result in rapid elimination and reduced efficacy.

Q2: What is the primary goal of optimizing the incubation time in a 4-CPU metabolic stability assay?

A2: The primary goal is to determine an incubation period that allows for a measurable and accurate assessment of the compound's degradation over time. If the incubation is too short, no significant metabolism may be observed for a stable compound. Conversely, if it's too long for a labile compound, it might be completely metabolized before the first time point, preventing an accurate calculation of its metabolic rate.

Q3: What are the typical starting incubation times for a microsomal stability assay?

A3: A standard set of incubation time points for an initial microsomal stability assay often includes 0, 5, 15, 30, 45, and 60 minutes.[2] This range is generally sufficient to characterize the metabolic profile of a new compound. For compounds with expected high stability, time points can be extended to 120 minutes or longer.[3]

Q4: What are the key parameters calculated from a 4-CPU metabolic stability assay?

A4: The two primary parameters calculated are:

  • Half-life (t½): The time it takes for 50% of the initial concentration of 4-CPU to be metabolized.[2]

  • Intrinsic Clearance (Clint): This represents the inherent ability of the liver enzymes to metabolize the compound, independent of physiological factors like blood flow. It is typically expressed in microliters per minute per milligram of microsomal protein (µL/min/mg protein).

Q5: Which enzyme systems are primarily responsible for the metabolism of compounds like this compound?

A5: The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the major system responsible for the Phase I metabolism of many xenobiotics, including phenylurea-containing compounds. Key isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells. - Pipetting errors. - Inconsistent mixing of reagents. - Temperature fluctuations in the incubator.- Ensure pipettes are properly calibrated. - Gently vortex microsomal stocks before use. - Ensure the incubator maintains a constant 37°C.
4-CPU appears to be metabolized too quickly (e.g., >80% loss at the first time point). - The compound is highly labile. - The concentration of microsomal protein is too high.- Use shorter incubation times (e.g., 0, 1, 2, 5, 10, 15 minutes). - Consider reducing the microsomal protein concentration.
Very little to no degradation of 4-CPU is observed by the final time point. - 4-CPU is highly stable under the assay conditions. - Inactive microsomal enzymes or cofactor (NADPH). - Incorrect assay setup (e.g., wrong pH).- Extend the incubation time (e.g., up to 120 minutes or longer). - Run a positive control with a known rapidly metabolized compound to verify enzyme activity. - Confirm the buffer pH is 7.4.
Degradation is observed in the absence of the NADPH cofactor. - Chemical instability of 4-CPU in the assay buffer. - Metabolism by enzymes that do not require NADPH.- Run a control incubation without microsomes to assess chemical stability. - If degradation persists, consider alternative metabolic pathways.
No metabolism is seen, even with the positive control. - Degraded or inactive NADPH solution. - Improperly stored or handled microsomes. - Presence of an inhibitor in the reaction mixture.- Prepare a fresh NADPH solution. - Use a new batch of microsomes stored at -80°C. - Review all reagents for potential contaminants.

Data Presentation

The following table presents hypothetical metabolic stability data for compounds structurally related to this compound in human liver microsomes (HLM). This data is for illustrative purposes to provide a comparative baseline.

Compound IDStructureIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (Clint, µL/min/mg protein) in HLM
NCPPA-01 N-(4-chlorophenyl)piperidin-4-amine1592.4
NCPPA-02 N-methyl-N-(4-chlorophenyl)piperidin-4-amine12115.5
NCPPA-05 N-acetyl-N-(4-chlorophenyl)piperidin-4-amine5525.2
Hydrazone-1 N'-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazid>60<11.5

Data for NCPPA compounds are hypothetical and based on structure-activity relationships. Data for Hydrazone-1 is from a study using rat liver microsomes.

Experimental Protocols

Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

1. Objective: To determine the in vitro metabolic half-life and intrinsic clearance of this compound by measuring its rate of disappearance following incubation with human liver microsomes.

2. Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (structurally similar and stable compound)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of 4-CPU by diluting the stock in phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • Thaw HLM on ice and dilute to the final concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted 4-CPU working solution to the wells of a 96-well plate.

    • Add the diluted HLM solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the time-zero wells.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • For the 0-minute time point, add the acetonitrile solution before adding the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of 4-CPU remaining at each time point. The peak area ratio of 4-CPU to the internal standard is used for quantification.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of 4-CPU remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / mg of microsomal protein) .

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpu Prepare 4-CPU Working Solution pre_incubate Pre-incubate 4-CPU and HLM at 37°C prep_cpu->pre_incubate prep_hlm Prepare HLM Suspension prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0-60 min) start_reaction->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Experimental workflow for the in vitro metabolic stability assay of this compound.

metabolic_pathway CPU This compound PhaseI Phase I Metabolism (Oxidation) CPU->PhaseI Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated CYP Enzymes PhaseII Phase II Metabolism (Conjugation) Hydroxylated->PhaseII Conjugated Glucuronide or Sulfate Conjugates PhaseII->Conjugated UGTs, SULTs Excretion Excretion Conjugated->Excretion

Caption: Generalized metabolic pathway for this compound.

References

Technical Support Center: Analysis of 4-Chlorophenylurea by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Chlorophenylurea.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Problem: Poor signal intensity or significant ion suppression for this compound.

Possible Causes & Solutions:

CauseSolution
Co-eluting Matrix Components: Endogenous materials from the sample matrix (e.g., salts, lipids, proteins) can compete with this compound for ionization in the MS source, leading to a suppressed signal.[1]1. Optimize Sample Preparation: Employ a more rigorous cleanup method to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than a simple "dilute and shoot" or protein precipitation approach. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a highly effective approach for pesticide residue analysis in various food matrices.[2][3][4] 2. Improve Chromatographic Separation: Modify your LC method to separate this compound from the region where ion suppression occurs. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different stationary phase to alter selectivity. 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression. However, this will also lower the analyte signal, so this approach is only feasible when sensitivity is not a limiting factor.
Inefficient Ionization: The settings of the ion source may not be optimal for this compound.Optimize MS Source Parameters: Systematically tune the ion source parameters, such as capillary voltage, gas temperatures, and gas flow rates, to maximize the signal for this compound. This can be done by infusing a standard solution of the analyte.
Suboptimal Mobile Phase: The pH or composition of the mobile phase can affect the ionization efficiency of this compound.Adjust Mobile Phase: For ESI+, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) often enhances the formation of protonated molecules. Experiment with different mobile phase additives and organic solvents (e.g., methanol vs. acetonitrile) to find the optimal conditions for your analyte.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Causes & Solutions:

CauseSolution
Variable Matrix Effects: The composition of the matrix can vary between individual samples, leading to different degrees of ion suppression and, consequently, inconsistent results.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound would co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a specific SIL-IS for this compound is not commercially available, consider using a closely related labeled compound (e.g., Diuron-d6) as a surrogate standard. However, the suitability of a surrogate must be thoroughly validated. 2. Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the analytical run.
Sample Preparation Variability: Inconsistent execution of the sample preparation procedure can introduce variability in analyte recovery and matrix composition.Standardize and Automate Sample Preparation: Ensure that the sample preparation protocol is well-defined and followed consistently. Where possible, use automated systems to minimize human error.
Instrumental Drift: Changes in instrument performance over the course of an analytical run can lead to inconsistent results.Regular System Suitability Checks: Inject system suitability standards at regular intervals throughout the analytical run to monitor instrument performance and ensure that it remains within acceptable limits.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the MS source after the LC column. Injection of a blank matrix extract will show a dip in the baseline signal if ion suppression is occurring at that retention time.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in a complex matrix like food?

A3: For pesticide residues like this compound in food matrices, the QuEChERS method is a widely adopted and effective sample preparation technique. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove specific interferences. For particularly complex matrices, a more targeted Solid-Phase Extraction (SPE) protocol may provide a cleaner extract.

Q4: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my options?

A4: While a dedicated SIL-IS is ideal, if one is not available, you can consider the following:

  • Use a Surrogate Labeled Standard: A stable isotope-labeled version of a closely related compound with similar physicochemical properties and retention time can be used. For phenylurea herbicides, a common surrogate is Diuron-d6. It is critical to validate the performance of the surrogate to ensure it effectively compensates for the matrix effects on this compound.

  • Use a Structural Analog as an Internal Standard: A non-labeled compound that is structurally similar to this compound but not present in the samples can be used. However, this is less effective than a SIL-IS as its ionization behavior may differ from the analyte.

  • Employ Matrix-Matched Calibration: This approach can help to compensate for consistent matrix effects but will not account for sample-to-sample variability as effectively as a good internal standard.

Q5: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects?

A5: APCI can be less susceptible to matrix effects than ESI for some analytes, particularly those that are less polar. This is because the gas-phase ionization mechanism of APCI can be less affected by non-volatile matrix components. It is worth evaluating both ionization techniques during method development to determine which provides better performance for this compound in your specific matrix.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Fruits, Vegetables)

This protocol is a general guideline based on the widely used QuEChERS method.

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., 200 g) to a uniform consistency.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • If a surrogate internal standard is used, add the appropriate amount at this stage.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL d-SPE tube containing a mixture of sorbents. For many food matrices, a combination of 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) is effective for removing sugars and organic acids. For matrices with high fat content, C18 may also be included.
  • Vortex for 30 seconds.
  • Centrifuge at ≥ 10,000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for this compound Analysis

These are starting parameters and should be optimized for your specific instrument and application.

ParameterSetting
LC System
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientStart at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow800 - 1000 L/hr
Cone Gas Flow50 - 150 L/hr
MRM TransitionsTo be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis homogenization 1. Sample Homogenization extraction 2. Acetonitrile Extraction with Salts homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 dspe 4. Dispersive SPE Cleanup (PSA/C18) centrifugation1->dspe centrifugation2 5. Centrifugation dspe->centrifugation2 filtration 6. Filtration centrifugation2->filtration lc_separation LC Separation (Reversed-Phase) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing caption Figure 1: Experimental workflow for the analysis of this compound.

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Issue: Poor Signal / Ion Suppression check_chromatography Review Chromatography: Co-elution with Matrix? start->check_chromatography check_sample_prep Evaluate Sample Prep: Sufficient Cleanup? start->check_sample_prep check_ms_params Check MS Parameters: Optimal for Analyte? start->check_ms_params improve_chrom Modify LC Method: - Adjust Gradient - Change Column check_chromatography->improve_chrom enhance_cleanup Improve Sample Cleanup: - Use SPE - Optimize QuEChERS check_sample_prep->enhance_cleanup optimize_ms Optimize Ion Source check_ms_params->optimize_ms use_is Implement Internal Standard (SIL-IS or Surrogate) improve_chrom->use_is Consider in parallel end Resolution: Improved Signal & Reproducibility improve_chrom->end enhance_cleanup->use_is Consider in parallel enhance_cleanup->end optimize_ms->use_is Consider in parallel optimize_ms->end use_is->end

Caption: Troubleshooting logic for ion suppression issues.

References

Techniques for improving extraction efficiency of 4-Chlorophenylurea from plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 4-Chlorophenylurea and related phenylurea compounds from plant tissues. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for extracting this compound from plant tissues?

A1: The most widely used methods are based on solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1] Advanced, instrument-based techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are also highly effective, offering reduced extraction times and solvent consumption.[2][3] For cleanup and concentration, SPE is a standard choice, often utilizing C18 or Florisil cartridges.[4][5]

Q2: How do I select the appropriate solvent for extracting this compound?

A2: Solvent selection is critical and depends on the polarity of this compound and the composition of the plant matrix. Acetonitrile is a common and effective extraction solvent for phenylurea herbicides because it has a good balance of polarity to dissolve the target analytes while minimizing the co-extraction of highly polar interferences like chlorophyll. Methanol is also used, particularly in methods for highly polar pesticides. For cleanup or elution from SPE cartridges, ethyl acetate or methanol are often employed.

Q3: What are "matrix effects" and how can they be minimized during analysis?

A3: Matrix effects are the alteration (suppression or enhancement) of the analyte signal in the detector (e.g., a mass spectrometer) due to co-extracted compounds from the sample matrix. This is a major challenge in LC-MS analysis and can lead to inaccurate quantification. To minimize matrix effects, you can:

  • Improve Sample Cleanup: Use a dispersive solid-phase extraction (d-SPE) step with sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB (Graphitized Carbon Black) to remove pigments.

  • Optimize Chromatography: Ensure baseline separation of your analyte from interfering compounds.

  • Use Matrix-Matched Standards: Prepare your calibration standards in an extract from a blank (analyte-free) plant matrix to compensate for the effect.

  • Employ Isotope-Labeled Internal Standards: This is a highly effective way to correct for signal suppression or enhancement.

Q4: How can I improve the selectivity of my extraction to isolate this compound from other compounds?

A4: Selectivity can be enhanced through targeted cleanup steps. After the initial extraction, using specific SPE cartridges can selectively retain and then elute the phenylurea compounds. For example, Florisil cartridges are effective for cleaning up vegetable extracts containing phenylurea herbicides. Magnetic Solid-Phase Extraction (MSPE) using functionalized materials is another emerging technique that offers high selectivity for target analytes in complex matrices like tea.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction process.

Issue 1: Low Recovery of this compound
Possible Cause Recommended Solution
Inappropriate Solvent Polarity The extraction solvent may not be optimal for this compound. Solution: Switch to or optimize a solvent system using acetonitrile, which is widely reported as effective for phenylurea herbicides. Ensure the solvent is compatible with your entire workflow (e.g., subsequent cleanup and analysis).
Insufficient Extraction Time or Energy The analyte may not be fully partitioning from the plant matrix into the solvent. Solution: For manual methods, increase shaking/vortexing time. For advanced methods, optimize parameters. In Ultrasound-Assisted Extraction (UAE), adjust sonication time and amplitude. In Microwave-Assisted Extraction (MAE), optimize microwave power and irradiation time.
Strong Analyte-Matrix Binding This compound may be strongly adsorbed to the plant matrix components. Solution: Ensure thorough sample homogenization (fine grinding) to increase surface area. Consider using advanced techniques like UAE or MAE, as the energy input can help disrupt these interactions.
Loss During Cleanup/Elution The analyte may be irreversibly bound to the cleanup sorbent or incompletely eluted. Solution: Verify that the elution solvent is strong enough to desorb the analyte from the SPE or d-SPE material. Test different elution solvents (e.g., methanol, acetonitrile, ethyl acetate) and volumes. Ensure the pH of the sample and solvents is optimized for the analyte and sorbent chemistry.
Issue 2: Poor Reproducibility (High %RSD)
Possible Cause Recommended Solution
Inhomogeneous Sample Inconsistent sample composition leads to variable extraction results. Solution: Ensure the plant tissue is cryogenically ground to a fine, uniform powder and thoroughly mixed before taking a subsample for extraction.
Variable Matrix Effects Fluctuations in co-extracted matrix components between samples can cause inconsistent signal suppression or enhancement. Solution: Implement a robust cleanup protocol using d-SPE sorbents like PSA and C18. Crucially, incorporate a suitable internal standard (ideally, an isotope-labeled version of the analyte) to normalize the results. If unavailable, use a structurally similar compound.
Inconsistent Procedural Steps Minor variations in timing, volumes, or temperature can introduce variability. Solution: Develop and strictly follow a detailed Standard Operating Procedure (SOP). Use calibrated pipettes and ensure consistent timing for all extraction, vortexing, and centrifugation steps.

Quantitative Data on Extraction Methods

The following table summarizes the performance of various extraction methods for phenylurea herbicides from different plant and environmental matrices. While data specifically for this compound is limited, these results for structurally similar compounds provide a strong reference for method selection and expected performance.

Extraction Technique Matrix Key Analytes Extraction/Elution Solvents Recovery (%) RSD (%)
QuEChERS with d-SPE (PSA, GCB) BeetrootLinuron, Metoxuron, etc.Acetonitrile>70% for most compounds<15%
Solid-Phase Extraction (SPE) Vegetables (Onion, Spinach)15 PhenylureasAcetonitrile (Extraction)75.3 - 121.60.4 - 11.6
Microwave-Assisted Extraction (MAE) SoilTriazines & PhenylureasIonic Liquid84.0 - 1012.8 - 6.0
Ultrasound-Assisted Microextraction (UASEME) Soil & WaterSulfonylureasSurfactant-enhanced>85% (Soil)<8.2%
Magnetic SPE (MSPE) TeaMonuronMethanol (Elution)88.2 - 96.5<7.5%
Fabric Phase Sorptive Extraction (FPSE) WaterDiuron, Linuron, etc.Methanol (Desorption)85.2 - 110.0<13%

Table compiled from data found in references. Note that conditions and matrices vary between studies.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound

This protocol is a widely adopted method for pesticide residue analysis in plant matrices and can be adapted for this compound.

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Homogenized, frozen plant tissue sample

  • 50 mL and 15 mL centrifuge tubes

2. Extraction Procedure:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Seal the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake again for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The upper layer is the acetonitrile extract containing the analyte.

3. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube.

  • Add 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent. (Note: The amount and type of sorbent may need to be optimized depending on the matrix. For highly pigmented samples, add 50 mg of GCB).

  • Vortex the tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is the final, cleaned extract.

  • Carefully collect the supernatant, filter if necessary (e.g., 0.22 µm PTFE filter), and transfer to an autosampler vial for analysis by HPLC or LC-MS/MS.

Visualizations

Experimental Workflow Diagram

G General Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis A 1. Sample Collection B 2. Homogenization (Grinding/Blending) A->B C 3. Solvent Extraction (e.g., Acetonitrile) B->C D 4. Liquid-Liquid Partitioning (Salting Out) C->D E 5. Dispersive SPE Cleanup (PSA / C18 / GCB) D->E F 6. Centrifugation & Filtration E->F G 7. Final Analysis (e.g., LC-MS/MS) F->G G Start Problem: Low Analyte Recovery Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Inefficient Extraction? Start->Cause2 Cause3 Loss During Cleanup? Start->Cause3 Cause4 Matrix Suppression? Start->Cause4 Sol1 Solution: Use Acetonitrile or optimize solvent polarity. Cause1->Sol1 Sol2 Solution: Increase extraction time/energy. Consider UAE or MAE. Cause2->Sol2 Sol3 Solution: Optimize d-SPE sorbents. Verify elution solvent strength. Cause3->Sol3 Sol4 Solution: Improve cleanup. Use matrix-matched standards or an internal standard. Cause4->Sol4

References

Validation & Comparative

4-Chlorophenylurea vs. Forchlorfenuron (CPPU): A Nomenclature and Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical compounds utilized in agricultural and life sciences research, precise nomenclature is paramount to understanding function and application. This guide provides a comprehensive comparison of 4-Chlorophenylurea and forchlorfenuron (CPPU), clarifying their distinct chemical identities and primary uses. While both are phenylurea compounds, their applications diverge significantly, with forchlorfenuron being a potent plant growth regulator and this compound primarily serving as a chemical intermediate.

Understanding the Nomenclature and Structural Differences

The key to distinguishing between these two compounds lies in their chemical names and corresponding structures.

This compound is a simple substituted urea. Its IUPAC name is (4-chlorophenyl)urea . The structure consists of a urea core substituted with a 4-chlorophenyl group.

Forchlorfenuron (CPPU) , on the other hand, is a more complex molecule. Its IUPAC name is N-(2-Chloro-4-pyridyl)-N′-phenylurea or 1-(2-chloro-4-pyridinyl)-3-phenylurea . This structure features a urea bridge linking a phenyl group and a 2-chloro-4-pyridinyl group. It is this pyridinyl group that confers its potent biological activity as a synthetic cytokinin.[1]

Comparative Overview

The following table summarizes the key properties of this compound and forchlorfenuron.

PropertyThis compoundForchlorfenuron (CPPU)
IUPAC Name (4-chlorophenyl)ureaN-(2-Chloro-4-pyridyl)-N′-phenylurea
Common Synonyms p-Chlorophenylurea, 1-(4-chlorophenyl)ureaCPPU, KT-30, 4PU-30
CAS Number 140-38-568157-60-8
Molecular Formula C₇H₇ClN₂OC₁₂H₁₀ClN₃O
Molecular Weight 170.60 g/mol 247.68 g/mol
Primary Role Chemical intermediate, Metabolite of Diflubenzuron[2]Plant growth regulator (synthetic cytokinin)[1][3]
Solubility Insoluble in water, soluble in ethanolInsoluble in water, soluble in organic solvents (e.g., acetone, ethanol)[4]

Forchlorfenuron (CPPU) as a Plant Growth Regulator

Forchlorfenuron is a highly effective synthetic cytokinin used in agriculture to enhance fruit size, quality, and overall yield. Its mechanism of action involves mimicking natural cytokinins, which are a class of plant hormones that promote cell division and growth.

Mechanism of Action

CPPU functions by stimulating cell division rather than cell enlargement, leading to a greater number of cells in the fruit tissue. It also acts synergistically with endogenous auxins, another class of plant hormones, to promote cell division and lateral growth. Furthermore, CPPU can delay the senescence (aging) of cells by maintaining chlorophyll content. Research has also shown that forchlorfenuron treatment can up-regulate the expression of cytokinin-responsive genes.

The following diagram illustrates the proposed signaling pathway of forchlorfenuron in promoting fruit growth.

forchlorfenuron_pathway CPPU Forchlorfenuron (CPPU) Cell Plant Cell CPPU->Cell Receptor Cytokinin Receptors Cell->Receptor Binds to Signal Signal Transduction Cascade Receptor->Signal Activates Genes Cytokinin-Responsive Genes Signal->Genes Upregulates Division Cell Division Genes->Division Promotes Growth Fruit Growth & Development Division->Growth Auxin Endogenous Auxins Division->Auxin Synergistic action with Auxin->Growth

Proposed signaling pathway of forchlorfenuron (CPPU).

Experimental Protocol: Application of Forchlorfenuron (CPPU) to Increase Kiwifruit Size

This protocol is based on findings from studies on the application of CPPU to kiwifruit.

Objective: To evaluate the effect of forchlorfenuron (CPPU) on the fruit size and weight of Kiwifruit (Actinidia deliciosa) cv. Hayward.

Materials:

  • Forchlorfenuron (CPPU) soluble powder

  • Distilled water

  • Beakers and graduated cylinders

  • Stirring rod

  • Spraying equipment or dipping containers

  • Personal Protective Equipment (PPE): gloves, safety glasses

Experimental Design:

  • Treatments:

    • T1: Untreated control

    • T2: 5 ppm CPPU (Dip Application) at petal fall

    • T3: 5 ppm CPPU (Foliar Application) at petal fall

    • T4: 5 ppm CPPU (Dip Application), 15 days after petal fall

    • T5: 5 ppm CPPU (Foliar Application), 15 days after petal fall

  • Replicates: Use a sufficient number of vines per treatment, ensuring uniformity in vine age and vigor.

Procedure:

  • Solution Preparation:

    • To prepare a 5 ppm (mg/L) solution, dissolve 5 mg of CPPU powder in a small amount of an organic solvent like ethanol or acetone (as it is poorly soluble in water alone) and then bring the final volume to 1 liter with distilled water. Ensure the solution is thoroughly mixed.

  • Application:

    • Dip Application: At the specified time (petal fall or 15 days after), individually dip the young fruitlets into the prepared CPPU solution for a few seconds.

    • Foliar Application: At the specified time, use a sprayer to apply the CPPU solution to the foliage and young fruit, ensuring thorough coverage.

  • Data Collection:

    • At harvest, randomly collect a sample of fruits from each treated and control vine.

    • Measure the following parameters:

      • Average fruit weight (g)

      • Average fruit length (mm)

      • Average fruit diameter (mm)

      • Total yield per vine (kg)

      • Total Soluble Solids (TSS) (°Brix)

      • Fruit firmness ( kg/cm ²)

Expected Results:

Based on published data, treatments with CPPU, particularly the dip application at petal fall, are expected to significantly increase average fruit weight, size (length and diameter), and total yield compared to the untreated control. A potential trade-off can be a decrease in fruit firmness.

The following diagram outlines the experimental workflow.

experimental_workflow start Start vines Select Uniform Kiwifruit Vines start->vines prep Prepare 5 ppm CPPU Solution treatments Apply Treatments (Dip & Foliar Spray) at Petal Fall & 15 Days Post prep->treatments vines->prep vines->treatments harvest Harvest Fruit at Maturity treatments->harvest data Collect Data: - Fruit Weight & Size - Yield - TSS & Firmness harvest->data analysis Statistical Analysis data->analysis end End analysis->end

Experimental workflow for CPPU application on kiwifruit.

Conclusion

References

Comparative Efficacy of 4-Chlorophenylurea and Other Cytokinin Compounds in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the realm of plant biology and biotechnology, cytokinins are a class of phytohormones that play a pivotal role in regulating cell division, growth, and differentiation. Among the synthetic cytokinins, 4-Chlorophenylurea (4-CPU), also known as Forchlorfenuron (CPPU), has garnered significant attention for its potent activity. This guide provides a comparative analysis of 4-CPU against other commonly used cytokinin compounds, namely 6-benzylaminopurine (BAP), kinetin, and zeatin, with a focus on their application in in vitro plant regeneration. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate cytokinin for their specific applications.

Chemical Structures and Classification

Cytokinins are broadly classified into two types based on their chemical structure: adenine-type and phenylurea-type.

  • Adenine-type cytokinins , such as BAP, kinetin, and zeatin, are derivatives of adenine.

  • Phenylurea-type cytokinins , including 4-CPU (Forchlorfenuron) and Thidiazuron (TDZ), are characterized by a phenylurea structure.

Mechanism of Action: The Cytokinin Signaling Pathway

Cytokinins exert their effects through a sophisticated signaling pathway known as the two-component signaling system, which is analogous to systems found in bacteria. This pathway is crucial for translating the cytokinin signal into a cellular response, primarily the activation of gene expression related to cell division and differentiation.

The binding of a cytokinin to its receptor, a histidine kinase located in the endoplasmic reticulum membrane, initiates a phosphorylation cascade. This signal is then relayed through histidine phosphotransfer proteins to response regulators in the nucleus. These response regulators, which are transcription factors, then modulate the expression of target genes, leading to various physiological responses.

CytokininSignaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binds AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates TypeB_ARR Type-B Response Regulator (ARR) AHP->TypeB_ARR Phosphorylates GeneExpression Cytokinin Primary Response Genes TypeB_ARR->GeneExpression Activates TypeA_ARR Type-A Response Regulator (ARR) TypeA_ARR->TypeB_ARR Inhibits (Negative Feedback) GeneExpression->TypeA_ARR Induces

Caption: A simplified diagram of the two-component cytokinin signaling pathway in plants.

Comparative Performance in Plant Tissue Culture

The efficacy of different cytokinins can vary significantly depending on the plant species, the type of explant used, and the desired outcome (i.e., callus induction or shoot regeneration). Below is a summary of experimental data comparing the performance of 4-CPU (Forchlorfenuron) and other cytokinins.

Shoot Regeneration

A study on the in vitro regeneration of Salvia bulleyana from leaf explants provides a direct comparison of the effects of Forchlorfenuron (CPPU) and 6-benzylaminopurine (BAP) on adventitious shoot formation. The results demonstrate that phenylurea-type cytokinins like CPPU can be highly effective, often surpassing the performance of adenine-type cytokinins.

CytokininConcentration (mg/L)NAA Concentration (mg/L)Regeneration Frequency (%)Mean No. of Shoots per Explant
BAP 10.1803.2
20.1955.2
40.1854.5
CPPU 10.1701.6
20.1752.1
40.1802.8

Data adapted from a study on Salvia bulleyana regeneration.[1]

In this study, BAP at a concentration of 2 mg/L, in combination with 0.1 mg/L NAA, yielded the highest regeneration frequency (95%) and the highest mean number of shoots per explant (5.2).[1] While CPPU also induced shoot regeneration, it was generally less effective than BAP under these specific experimental conditions.[1]

Callus Induction

While the Salvia bulleyana study focused on shoot regeneration, other studies provide insights into the role of various cytokinins in callus induction. Generally, an intermediate ratio of auxin to cytokinin is optimal for promoting callus proliferation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon scientific findings. Below are representative protocols for callus induction and shoot regeneration bioassays.

Tobacco Callus Bioassay

This bioassay is a standard method for assessing the activity of cytokinins based on their ability to stimulate cell division in tobacco callus tissue.[2]

Experimental Workflow:

TobaccoCallusAssay A Prepare Tobacco Pith Explants B Place Explants on Nutrient Medium with Varying Cytokinin Concentrations A->B C Incubate under Controlled Conditions (e.g., 25°C, dark) B->C D Measure Callus Growth (Fresh Weight) after a Set Period (e.g., 4 weeks) C->D E Analyze Data and Compare Cytokinin Efficacy D->E

Caption: A typical experimental workflow for a tobacco callus bioassay.

Methodology:

  • Explant Preparation: Excise pith parenchyma tissue from the stem of a sterile tobacco plant (Nicotiana tabacum).

  • Culture Medium: Prepare a basal nutrient medium, such as Murashige and Skoog (MS) medium, supplemented with a constant concentration of an auxin (e.g., indole-3-acetic acid, IAA) and varying concentrations of the cytokinin to be tested (e.g., 4-CPU, BAP, kinetin, zeatin).

  • Inoculation: Place the pith explants onto the surface of the solidified medium in sterile culture vessels.

  • Incubation: Incubate the cultures in a growth chamber under controlled conditions, typically in the dark at around 25°C, to promote callus growth.

  • Data Collection: After a defined period (e.g., 3-5 weeks), harvest the callus and measure its fresh weight.

  • Analysis: Compare the fresh weight of callus grown on media with different cytokinins and concentrations to determine their relative activity.

Shoot Regeneration from Callus

This protocol outlines the general steps for inducing shoot formation from established callus cultures.

Methodology:

  • Callus Culture: First, induce callus formation from explants (e.g., leaf, stem) on a callus induction medium (CIM), which typically contains a higher ratio of auxin to cytokinin.

  • Subculture to SIM: Transfer well-proliferated callus to a shoot induction medium (SIM). SIM generally has a higher ratio of cytokinin to auxin to promote shoot organogenesis. The specific concentrations of cytokinins (4-CPU, BAP, etc.) and auxins will vary depending on the plant species.

  • Incubation: Incubate the cultures under a photoperiod (e.g., 16 hours light/8 hours dark) at a controlled temperature (e.g., 25°C).

  • Data Collection: After several weeks, record the percentage of calli that have regenerated shoots and the average number of shoots per callus.

  • Rooting and Acclimatization: Once shoots have developed, they can be transferred to a rooting medium (often with a higher auxin concentration or no cytokinin) and subsequently acclimatized to greenhouse conditions.

Conclusion

The selection of a cytokinin for plant tissue culture is a critical decision that can significantly impact the success of in vitro propagation and genetic transformation studies. While adenine-type cytokinins like BAP, kinetin, and zeatin have been traditionally used, phenylurea-type cytokinins such as this compound (4-CPU/Forchlorfenuron) represent a potent alternative.

The experimental data presented here indicates that the optimal cytokinin and its concentration are highly species- and application-dependent. For instance, while BAP was superior for shoot regeneration in Salvia bulleyana, in other cases, phenylurea derivatives might show higher activity. Therefore, it is imperative for researchers to conduct pilot experiments to determine the most effective cytokinin and concentration for their specific plant system and research objectives.

This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions for their experimental designs. The provided diagrams and tables offer a clear and concise comparison to facilitate this process.

References

A Comparative Guide to Analytical Methods for 4-Chlorophenylurea Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 4-Chlorophenylurea, a synthetic plant growth regulator also known as Forchlorfenuron (CPPU). The selection of an appropriate analytical technique is critical for ensuring the quality control of agricultural products, monitoring environmental residues, and conducting research in plant sciences. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound detection depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the intended application. The following table summarizes the key performance parameters of the most commonly employed techniques.

ParameterHPLC-UVHPLC-MS/MSGC-MS/MSELISA
Linearity (R²) > 0.999[1]> 0.999[2]Typically > 0.99 (inferred)N/A
Limit of Detection (LOD) 5 µg/kg[3]1 µg/kg[3]Typically in the low µg/kg range (inferred)0.16 ng/mL[4]
Limit of Quantification (LOQ) 10 µg/kg2 µg/kg10 ng/g (default for pesticides)N/A
Accuracy (% Recovery) 87.6 - 99.5%65 - 87%~89% (average for pesticides)85.23 - 119.14%
Precision (% RSD) < 10%< 10%3 - 29% (for pesticides)< 10%
Specificity GoodExcellentExcellentHigh (monoclonal antibody-based)
Throughput ModerateModerateModerateHigh
Cost Low to ModerateHighHighLow to Moderate (for screening)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including fruits and vegetables.

  • Homogenization : Weigh a representative portion of the sample (e.g., 10-15 g) into a centrifuge tube.

  • Extraction : Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake or vortex vigorously.

  • Centrifugation : Centrifuge to separate the organic layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 for nonpolar interferences). Vortex and centrifuge.

  • Final Extract : The resulting supernatant can be directly analyzed by LC-MS/MS or GC-MS/MS, or it can be evaporated and reconstituted in a suitable solvent for HPLC-UV analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation and quantification of this compound.

HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water. A common mobile phase is methanol:water (60:40 v/v).

    • Flow Rate : Typically 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV detection at 254 nm or 263 nm.

    • Injection Volume : 10-20 µL.

HPLC-MS/MS
  • Instrumentation : An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : Similar to HPLC-UV, often with the addition of a small amount of formic acid to the mobile phase to enhance ionization.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Scan Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions : For forchlorfenuron, precursor ion [M+H]⁺ at m/z 248, with product ions typically monitored for quantification and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than HPLC for phenylurea herbicides due to their thermal lability, GC-MS can be used for the analysis of this compound, often requiring derivatization to improve volatility.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions :

    • Column : A low-polarity capillary column (e.g., HP-5ms or equivalent).

    • Injector : Splitless or pulsed splitless injection.

    • Oven Temperature Program : A temperature gradient is used to separate the analytes.

    • Carrier Gas : Helium or hydrogen.

  • MS Conditions :

    • Ionization : Electron Ionization (EI).

    • Scan Mode : Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification.

    • MRM Transitions (for GC-MS/MS) : For forchlorfenuron, a precursor ion of m/z 248 can be fragmented to specific product ions for enhanced selectivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte. A sensitive indirect competitive ELISA (icELISA) has been developed for this compound.

  • Principle : This assay involves a competition between the this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.

  • Procedure :

    • Coating : Microtiter plates are coated with an antigen.

    • Competition : Samples or standards are added to the wells along with a specific monoclonal antibody against this compound.

    • Incubation : The plate is incubated to allow for competitive binding.

    • Washing : Unbound reagents are washed away.

    • Secondary Antibody : An enzyme-conjugated secondary antibody is added, which binds to the primary antibody.

    • Substrate Addition : A chromogenic substrate is added, which develops color in proportion to the amount of enzyme present.

    • Measurement : The absorbance is read using a microplate reader, and the concentration of this compound is determined from a standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Output homogenization Sample Homogenization extraction QuEChERS Extraction homogenization->extraction elisa ELISA homogenization->elisa Sample Extract cleanup Dispersive SPE Cleanup extraction->cleanup hplc_uv HPLC-UV cleanup->hplc_uv Final Extract hplc_ms HPLC-MS/MS cleanup->hplc_ms Final Extract gc_ms GC-MS/MS cleanup->gc_ms Final Extract quantification Quantification hplc_uv->quantification hplc_ms->quantification confirmation Confirmation hplc_ms->confirmation gc_ms->quantification gc_ms->confirmation elisa->quantification Screening

A general workflow for the analysis of this compound.

signaling_pathway cluster_cellular Cellular Level cluster_metabolic Metabolic Level cppu This compound (CPPU) cytokinin_oxidase Cytokinin Oxidase cppu->cytokinin_oxidase Inhibits auxin Auxin Signaling cppu->auxin Acts Synergistically sa Salicylic Acid (SA) cppu->sa Induces cell_division Cell Division & Expansion cytokinin_oxidase->cell_division Normally degrades cytokinins auxin->cell_division Promotes fruit_growth fruit_growth cell_division->fruit_growth Increased Fruit Size & Yield phenylpropanoid Phenylpropanoid Pathway sa->phenylpropanoid Activates phenolic_compounds Phenolic Compounds phenylpropanoid->phenolic_compounds Leads to fruit_quality fruit_quality phenolic_compounds->fruit_quality Altered Fruit Quality

Signaling pathway of this compound in plants.

References

A Comparative Analysis of the Phenylurea Herbicides: Monuron and Diuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent phenylurea herbicides, monuron and diuron. Both compounds are non-selective, systemic herbicides that function by inhibiting photosynthesis.[1] Their structural similarity, differing only by an additional chlorine atom in diuron, leads to distinct differences in their physicochemical properties, herbicidal efficacy, and toxicological profiles.[1] This document aims to present a comprehensive overview of these two herbicides, supported by experimental data and detailed methodologies to assist researchers in their work.

Physicochemical and Toxicological Properties

Monuron and diuron share a common chemical backbone, but the presence of a second chlorine atom on the phenyl ring of diuron significantly influences its properties. The following tables summarize the key physicochemical and toxicological data for both compounds.

Table 1: Physicochemical Properties of Monuron and Diuron

PropertyMonuronDiuron
Chemical Formula C₉H₁₁ClN₂OC₉H₁₀Cl₂N₂O
Molar Mass 198.65 g/mol 233.09 g/mol
Melting Point 174–175 °C[2]158–159 °C
Water Solubility 230 mg/L at 25 °C[2]42 mg/L at 25 °C[3]
Vapor Pressure 5 x 10⁻⁷ mm Hg at 25 °C9 x 10⁻⁹ mm Hg at 25 °C
Log P (Octanol-Water Partition Coefficient) 1.942.6

Table 2: Toxicological Data for Monuron and Diuron

ParameterMonuronDiuron
Oral LD₅₀ (Rat) 3600 mg/kg3400 mg/kg
Dermal LD₅₀ (Rabbit) >2500 mg/kg>2000 mg/kg
96-hour LC₅₀ (Rainbow Trout) >100 mg/L3.5 mg/L
Carcinogenicity Limited evidence in male rats (renal and liver tumors). Not classifiable as to its carcinogenicity to humans (Group 3).Classified as a "known/likely" human carcinogen by the U.S. EPA, based on bladder, kidney, and breast cancer in animal studies.

Mechanism of Action: Inhibition of Photosystem II

Both monuron and diuron exert their herbicidal effects by inhibiting photosynthesis at the photosystem II (PSII) complex in plants. They block the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ) by binding to the D1 protein of the PSII reaction center. This disruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone Light Light Energy (Photon) Light->P680 Herbicide Monuron or Diuron Herbicide->QB ElectronFlow Electron Flow Inhibition Inhibition

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

Comparative Herbicidal Performance

While both are effective broad-spectrum herbicides, diuron generally exhibits higher herbicidal activity than monuron. This increased potency is attributed to the additional chlorine atom, which enhances its binding affinity to the D1 protein. The following table presents a summary of their herbicidal efficacy on selected weed species.

Table 3: Herbicidal Efficacy of Monuron and Diuron

Weed SpeciesHerbicideGR₅₀ (g a.i./ha)Reference
Amaranthus retroflexus (Redroot Pigweed)Diuron~221-284
Echinochloa crus-galli (Barnyardgrass)DiuronEffective control reported, specific GR₅₀ not available
Chlamydomonas reinhardtii (Green Algae)MonuronIC₅₀: ~0.09 µM
Chlamydomonas reinhardtii (Green Algae)DiuronIC₅₀: ~0.02 µM

Note: Directly comparable GR₅₀ or IC₅₀ values for both herbicides on the same weed species from a single study are limited in the reviewed literature. The provided data is compiled from various sources and should be interpreted with caution.

Experimental Protocols

Whole-Plant Pot Bioassay for Herbicide Efficacy

This protocol outlines a standard method for comparing the efficacy of monuron and diuron on target weed species in a controlled greenhouse environment.

a. Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Herbicide-free soil mix (e.g., sandy loam, potting mix)

  • Pots (e.g., 10 cm diameter)

  • Monuron and diuron stock solutions of known concentrations

  • Surfactant (if required by herbicide formulation)

  • Calibrated sprayer

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Balance, measuring cylinders, beakers

b. Methods:

  • Plant Preparation: Fill pots with the soil mix and sow a predetermined number of seeds (e.g., 5-10) per pot. Water the pots and place them in the greenhouse under optimal conditions for germination and growth.

  • Thinning: After emergence, thin the seedlings to a uniform number per pot (e.g., 2-3 plants) at a specific growth stage (e.g., 2-3 true leaves).

  • Herbicide Application: Prepare a range of herbicide concentrations for both monuron and diuron. Include an untreated control group. Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the greenhouse and maintain controlled conditions.

  • Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (e.g., 0% = no injury, 100% = plant death). At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent inhibition of growth (biomass reduction) compared to the untreated control. Determine the GR₅₀ (the herbicide concentration required to cause a 50% reduction in growth) for each herbicide using dose-response curve analysis.

G start Start seed_prep Seed Germination and Seedling Growth start->seed_prep thinning Thinning to Uniform Plant Number seed_prep->thinning application Herbicide Application thinning->application herbicide_prep Prepare Herbicide Dose Range herbicide_prep->application incubation Greenhouse Incubation application->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection analysis Data Analysis (GR50 Calculation) data_collection->analysis end End analysis->end

Caption: Experimental workflow for a whole-plant pot bioassay.

Chlorophyll Fluorescence Assay for Photosystem II Inhibition

This protocol describes a rapid and non-destructive method to measure the inhibition of PSII by monuron and diuron.

a. Materials:

  • Healthy, well-watered plants of a target species

  • Monuron and diuron solutions of varying concentrations

  • A pulse-amplitude-modulated (PAM) fluorometer

  • Leaf clips

  • Pipettes and beakers

b. Methods:

  • Plant Preparation: Select healthy, fully expanded leaves for the measurements.

  • Dark Adaptation: Attach leaf clips to the selected leaves and allow them to dark-adapt for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

  • Baseline Measurement (Fv/Fm): After dark adaptation, measure the minimum fluorescence (F₀) with a weak measuring light and the maximum fluorescence (Fₘ) with a saturating pulse of light. Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

  • Herbicide Treatment: Apply the different concentrations of monuron and diuron to the leaves (e.g., by leaf disc immersion or spraying).

  • Time-Course Measurement: At various time points after herbicide application, measure the chlorophyll fluorescence again to determine the effective quantum yield of PSII (ΦPSII) under actinic light.

  • Data Analysis: Plot the inhibition of ΦPSII as a function of the herbicide concentration. Calculate the IC₅₀ (the concentration of herbicide that causes 50% inhibition of PSII activity).

Conclusion

Both monuron and diuron are effective phenylurea herbicides that act by inhibiting photosystem II. Diuron's chemical structure, with an additional chlorine atom, contributes to its lower water solubility and higher herbicidal potency compared to monuron. Toxicological data indicates that while both have moderate acute toxicity, diuron has been classified as a likely human carcinogen by the U.S. EPA, whereas monuron has limited evidence of carcinogenicity in animal studies. The choice between these herbicides for research or other applications should consider these differences in efficacy and toxicological profiles. The provided experimental protocols offer standardized methods for further comparative studies.

References

Unmasking a Cytokinin Mimic: Investigating the Cross-Reactivity of 4-Chlorophenylurea in Cytokinin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potential cross-reactivity of synthetic compounds in biological assays is paramount. This guide provides a comparative analysis of 4-Chlorophenylurea (4-CPU), a phenylurea-type compound with known cytokinin-like activity, against standard purine-based cytokinins in several classical bioassays. By presenting experimental data and detailed protocols, this document aims to be a valuable resource for assessing the utility of 4-CPU in plant science research and related fields.

Comparative Analysis of Cytokinin Activity

The biological activity of cytokinins and their synthetic analogs is commonly evaluated using a variety of bioassays that measure specific physiological responses. Here, we compare the activity of this compound (4-CPU) and its close structural analog, Thidiazuron (TDZ), with the well-established purine-type cytokinins: Zeatin, Kinetin, and 6-Benzylaminopurine (BAP).

Due to the limited availability of direct comparative studies on 4-CPU, data for the structurally and functionally similar phenylurea-type cytokinin, Thidiazuron (TDZ), is presented as a proxy to provide a substantive comparison.

Table 1: Comparative Activity of Phenylurea-type Cytokinins and Purine-type Cytokinins in the Tobacco Callus Bioassay.

CompoundOptimal Concentration for Callus GrowthRelative Activity
Zeatin~10⁻⁷ M+++
Kinetin~10⁻⁶ M++
6-Benzylaminopurine (BAP)~10⁻⁷ M+++
Thidiazuron (TDZ) ~10⁻⁹ - 10⁻⁸ M ++++

Note: This data is synthesized from typical results reported in plant tissue culture literature. Actual optimal concentrations can vary depending on the specific experimental conditions and plant species.

Table 2: Comparative Activity in the Amaranthus Betacyanin Bioassay.

CompoundConcentration for Significant Betacyanin InductionRelative Activity
Zeatin~10⁻⁷ M+++
Kinetin~10⁻⁶ M++
6-Benzylaminopurine (BAP)~10⁻⁷ M+++
Phenylurea-type Cytokinins (e.g., CPPU) Weak to negligible activity +/-

Note: Phenylurea derivatives like N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), which is structurally related to 4-CPU, have been shown to have weak or negligible activity in the Amaranthus bioassay and bind poorly to Arabidopsis cytokinin receptors AHK3 and AHK4.[1][2]

Table 3: Comparative Activity in the Chlorophyll Retention Bioassay.

CompoundConcentration for Significant Chlorophyll RetentionRelative Activity
Zeatin~10⁻⁶ M+++
Kinetin~10⁻⁵ M++
6-Benzylaminopurine (BAP)~10⁻⁶ M+++
Thidiazuron (TDZ) ~10⁻⁷ M ++++

Note: Phenylurea-type cytokinins are known to be highly effective in delaying senescence, a key aspect of the chlorophyll retention assay.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.

Tobacco Callus Bioassay

This assay measures the ability of a substance to induce cell division and proliferation in cytokinin-dependent tobacco callus.[2]

Procedure:

  • Establishment of Stock Callus: Initiate callus from sterile tobacco (Nicotiana tabacum) pith or leaf explants on a Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 2 mg/L NAA) and a cytokinin (e.g., 0.2 mg/L Kinetin).

  • Preparation of Assay Medium: Prepare MS basal medium with a constant, suboptimal concentration of auxin (e.g., 2 mg/L NAA) and a range of concentrations of the test compounds (4-CPU and other cytokinins). A control medium without any cytokinin should also be prepared.

  • Inoculation: Transfer small, uniform pieces of established callus (approximately 50-100 mg) onto the assay media.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C for 3-4 weeks.

  • Data Collection: Measure the fresh and dry weight of the callus to determine the growth stimulation at each concentration of the test compound.

Amaranthus Betacyanin Bioassay

This bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.[2]

Procedure:

  • Seed Germination: Germinate Amaranthus caudatus seeds on moist filter paper in the dark at 25°C for 72 hours.

  • Explant Preparation: Excise the cotyledons and hypocotyls of the seedlings.

  • Incubation: Place the explants in petri dishes containing a solution of 10 mM phosphate buffer (pH 6.8), 5 mM tyrosine, and the test compounds at various concentrations.

  • Induction: Incubate the petri dishes in the dark at 25°C for 18-24 hours.

  • Betacyanin Extraction: Extract the betacyanin from the explants by freezing and thawing, followed by the addition of distilled water.

  • Quantification: Measure the absorbance of the extract at 542 nm using a spectrophotometer. The amount of betacyanin is proportional to the absorbance.

Chlorophyll Retention Bioassay

This assay assesses the ability of cytokinins to delay senescence in detached leaves by measuring the retention of chlorophyll.[2]

Procedure:

  • Leaf Excision: Excise uniform leaf discs from mature, healthy leaves of a suitable plant species (e.g., radish, oat, or wheat).

  • Incubation: Float the leaf discs on solutions containing different concentrations of the test compounds in petri dishes. A control with only water or a buffer solution should be included.

  • Dark Incubation: Keep the petri dishes in the dark at room temperature for 48-72 hours to induce senescence.

  • Chlorophyll Extraction: Extract the chlorophyll from the leaf discs using a solvent such as 80% ethanol or acetone.

  • Quantification: Measure the absorbance of the chlorophyll extract at 665 nm (for chlorophyll a) and 645 nm (for chlorophyll b) using a spectrophotometer. The amount of chlorophyll retained is an indicator of the anti-senescence activity of the test compound.

Visualizing the Mechanism of Action

To understand how 4-CPU and other cytokinins exert their effects at a molecular level, it is crucial to visualize the cytokinin signaling pathway.

CytokininSignaling Cytokinin Cytokinin (e.g., 4-CPU) AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylation Cytokinin_Response Cytokinin Primary Response Genes ARR_B->Cytokinin_Response Transcriptional Activation ARR_A Type-A ARR (Negative Regulator) Cytokinin_Response->ARR_A Induction ARR_A->AHK Negative Feedback

Caption: The cytokinin signaling pathway, a multi-step phosphorelay system.

This diagram illustrates the generally accepted two-component signaling cascade for cytokinins. The process begins with the binding of a cytokinin molecule to the extracellular CHASE domain of an Arabidopsis Histidine Kinase (AHK) receptor located in the plasma membrane. This binding event triggers a series of phosphorylation events, transferring a phosphate group from the AHK to a Histidine Phosphotransfer Protein (AHP) in the cytoplasm. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR). Activated Type-B ARRs function as transcription factors, initiating the expression of cytokinin primary response genes. Some of these genes encode for Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop to modulate the cytokinin response. Phenylurea-type cytokinins like 4-CPU are believed to activate this pathway by binding to the same receptors as purine-type cytokinins.

Experimental Workflow

A generalized workflow for assessing the cytokinin activity of a test compound is depicted below.

ExperimentalWorkflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Compound_Prep Prepare Test Compound Solutions (4-CPU, Standards, Controls) Incubation Incubate Bioassay with Test Compounds Compound_Prep->Incubation Bioassay_Prep Prepare Bioassay System (e.g., Tobacco Callus, Amaranthus Seedlings) Bioassay_Prep->Incubation Data_Collection Collect Raw Data (e.g., Callus Weight, Absorbance) Incubation->Data_Collection Data_Analysis Analyze and Compare Results Data_Collection->Data_Analysis Conclusion Draw Conclusions on Cross-Reactivity and Potency Data_Analysis->Conclusion

Caption: A streamlined workflow for cytokinin bioassays.

References

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